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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Stereochemistry of (1S,2S)-1,2-dimethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of stereochemistry, the subtle yet profound differences in the three-dimensional arrangement of atoms can dictate the biologic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of stereochemistry, the subtle yet profound differences in the three-dimensional arrangement of atoms can dictate the biological activity, physical properties, and synthetic accessibility of molecules. (1S,2S)-1,2-dimethylcyclopentane serves as a quintessential model for understanding stereoisomerism in cyclic systems. This guide provides a comprehensive exploration of its stereochemical features, from the assignment of its absolute configuration to its conformational behavior and methods for its enantioselective synthesis and resolution. A thorough grasp of these principles is foundational for professionals engaged in the design and development of chiral molecules in pharmaceuticals and materials science.

Stereoisomerism in 1,2-Dimethylcyclopentane

1,2-Dimethylcyclopentane possesses two stereogenic centers at carbons 1 and 2, giving rise to a total of three stereoisomers. These are categorized into a pair of enantiomers (the trans isomers) and a meso compound (the cis isomer).[1]

  • cis-1,2-Dimethylcyclopentane: In this isomer, the two methyl groups are situated on the same face of the cyclopentane ring. Due to the presence of a plane of symmetry that bisects the C1-C2 bond, this molecule is achiral, despite having two stereocenters. It is, therefore, a meso compound and is optically inactive.

  • trans-1,2-Dimethylcyclopentane: The trans isomer has the two methyl groups on opposite faces of the ring. This arrangement eliminates the plane of symmetry, rendering the molecule chiral.[2] Consequently, trans-1,2-dimethylcyclopentane exists as a pair of non-superimposable mirror images known as enantiomers. These are designated as (1R,2R)-1,2-dimethylcyclopentane and (1S,2S)-1,2-dimethylcyclopentane. These enantiomers possess identical physical properties, except for their interaction with plane-polarized light, which they rotate in equal but opposite directions.[2]

The relationship between these stereoisomers is summarized in the following diagram:

stereoisomers cluster_trans trans-1,2-Dimethylcyclopentane (Chiral) cluster_cis cis-1,2-Dimethylcyclopentane (Achiral) 1S,2S (1S,2S) 1R,2R (1R,2R) 1S,2S->1R,2R Enantiomers meso meso-(1R,2S) 1S,2S->meso Diastereomers 1R,2R->meso Diastereomers

Caption: Stereoisomeric relationships of 1,2-dimethylcyclopentane.

Assignment of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of the stereocenters in (1S,2S)-1,2-dimethylcyclopentane is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[3] This systematic approach allows for the unambiguous designation of each stereocenter as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left).

Step-by-Step Assignment for (1S,2S)-1,2-dimethylcyclopentane

Let us consider the stereocenter at carbon-1 (C1) of the trans isomer where the methyl group is pointing away from the viewer (dashed wedge) and the methyl group at C2 is pointing towards the viewer (solid wedge).

Step 1: Prioritize the substituents on the stereocenter. The four groups attached to C1 are:

  • The other stereocenter, carbon-2 (C2), which is part of the ring.

  • The methyl group (-CH₃).

  • The methylene group of the ring, carbon-5 (C5).

  • A hydrogen atom (-H).

Prioritization is based on the atomic number of the atom directly attached to the stereocenter.[4]

  • -H: Has the lowest atomic number and is therefore the lowest priority (4).

  • -CH₃, -C2, and -C5: All are carbon atoms, so we must proceed to the next atoms in the chain to break the tie.[5]

Step 2: Break ties by moving to the next atoms.

  • -CH₃: The carbon is attached to (H, H, H).

  • -C5: This carbon is part of a -CH₂- group and is attached to (C4, H, H).

  • -C2: This carbon is attached to a methyl group, a hydrogen, and C3. So, its attachments are (C(methyl), C3, H).

Comparing these, the path from C1 to C2 has the highest priority because C2 is attached to two other carbons (the methyl carbon and C3). The path from C1 to C5 has the second-highest priority as C5 is attached to one other carbon (C4). The methyl group has the third priority.

Therefore, the priorities at C1 are:

  • -C2-

  • -C5-

  • -CH₃

  • -H

Step 3: Determine the configuration. With the lowest priority group (-H) pointing away from the viewer, we trace the path from priority 1 to 2 to 3.[6] This path traces a counter-clockwise direction. Therefore, the configuration at C1 is S .

A similar analysis for C2, with its attached groups prioritized, also yields an S configuration. Thus, this enantiomer is designated as (1S,2S)-1,2-dimethylcyclopentane .

Conformational Analysis

The cyclopentane ring is not planar but exists in puckered conformations to relieve torsional strain.[1] The two most common conformations are the "envelope" and the "half-chair". For substituted cyclopentanes, the substituents will occupy either axial-like or equatorial-like positions, influencing the conformational preference.

In trans-1,2-dimethylcyclopentane, the two methyl groups can be in either a diequatorial-like or a diaxial-like arrangement. The diequatorial conformation is significantly more stable as it minimizes steric interactions.[7] In the less stable diaxial conformation, the methyl groups experience greater steric hindrance with the hydrogen atoms on the ring. While precise energy differences for the cyclopentane system are less commonly cited than for cyclohexane, the principles of minimizing steric strain hold true. The equilibrium lies heavily towards the conformer with both methyl groups in equatorial-like positions.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of a chiral molecule are crucial for its identification and characterization.

PropertyValueSource
Molecular Formula C₇H₁₄[8]
Molecular Weight 98.19 g/mol [8]
IUPAC Name trans-(1S,2S)-1,2-dimethylcyclopentane[8]
Computed Boiling Point 99.3 °C at 760 mmHgPubChem
Computed Density 0.766 g/cm³PubChem
Specific Rotation [α] Data for the pure enantiomer is not readily available in common databases. The sign and magnitude of rotation would need to be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: In the proton NMR spectrum of trans-1,2-dimethylcyclopentane, one would expect to see complex multiplets for the ring protons due to spin-spin coupling. The methyl protons would likely appear as doublets. Due to the C₂ symmetry of the molecule, the two methyl groups are chemically equivalent, as are the pairs of methylene protons (C3/C5 and C4).

  • ¹³C NMR: For trans-1,2-dimethylcyclopentane, due to its C₂ axis of symmetry, four distinct signals are expected in the ¹³C NMR spectrum.[4] These correspond to the two equivalent methyl carbons, the two equivalent methine carbons (C1 and C2), and two sets of equivalent methylene carbons (C3/C5 and C4).

Synthesis and Resolution

The preparation of enantiomerically pure (1S,2S)-1,2-dimethylcyclopentane can be approached through either asymmetric synthesis or the resolution of a racemic mixture of the trans isomers.

Asymmetric Synthesis

Enantioselective synthesis aims to create a single enantiomer directly. While specific protocols for (1S,2S)-1,2-dimethylcyclopentane are not widespread in introductory literature, general strategies for creating chiral 1,2-disubstituted cyclopentanes often involve chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction, such as catalytic hydrogenation of a prochiral cyclopentene precursor.

Resolution of Racemic trans-1,2-Dimethylcyclopentane

A common method for separating enantiomers is through the formation of diastereomers, which have different physical properties and can be separated by techniques like fractional crystallization or chromatography.[9]

This protocol outlines a general strategy for resolving a racemic mixture of a chiral compound that can be derivatized to form salts. For a non-functionalized alkane like trans-1,2-dimethylcyclopentane, this would typically involve its synthesis from a precursor that contains a functional group amenable to this process (e.g., a carboxylic acid or an amine).

Principle: A racemic mixture of a chiral acid (or base) is reacted with a single enantiomer of a chiral base (or acid), known as a resolving agent. This reaction forms a mixture of diastereomeric salts, which can then be separated.

Workflow:

resolution_workflow start Start: Racemic trans-1,2-dimethylcyclopentanoic acid precursor add_reagent Add Chiral Base (e.g., (R)-1-phenylethylamine) start->add_reagent form_salts Formation of Diastereomeric Salts ((R,S)-salt and (S,S)-salt) add_reagent->form_salts crystallize Fractional Crystallization form_salts->crystallize separate Separate Crystals and Mother Liquor crystallize->separate liberate_crystals Acidify Less Soluble Salt separate->liberate_crystals Crystals liberate_liquor Acidify More Soluble Salt separate->liberate_liquor Mother Liquor enantiomer1 Isolate (S)-acid precursor liberate_crystals->enantiomer1 enantiomer2 Isolate (R)-acid precursor liberate_liquor->enantiomer2 final_product1 Convert to (1S,2S)-1,2-dimethylcyclopentane enantiomer1->final_product1 final_product2 Convert to (1R,2R)-1,2-dimethylcyclopentane enantiomer2->final_product2

Caption: Generalized workflow for chiral resolution.

Step-by-Step Methodology:

  • Salt Formation: A solution of the racemic carboxylic acid precursor in a suitable solvent (e.g., ethanol) is treated with one equivalent of the chiral amine resolving agent.

  • Fractional Crystallization: The solution is allowed to cool slowly, promoting the crystallization of the less soluble diastereomeric salt.

  • Isolation and Purification: The crystals are collected by filtration. The purity of the diastereomer can be enhanced by recrystallization.

  • Liberation of the Enantiomer: The purified diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched precursor, which can then be extracted.

  • Conversion to Final Product: The enantiomerically pure precursor is then converted to (1S,2S)-1,2-dimethylcyclopentane through standard organic transformations (e.g., reduction of the carboxylic acid).

Conclusion

The stereochemistry of (1S,2S)-1,2-dimethylcyclopentane provides a clear and instructive example of chirality in cyclic alkanes. Its existence as one of a pair of trans enantiomers, diastereomerically related to the meso cis isomer, highlights fundamental principles of stereoisomerism. The unambiguous assignment of its absolute configuration via the CIP rules, its conformational preferences that minimize steric strain, and the strategies for its enantioselective synthesis or resolution are all critical concepts for scientists in the field of drug development and chemical research. A deep understanding of these aspects is paramount for the rational design and synthesis of new chemical entities with desired stereochemical and, consequently, biological properties.

References

  • Brainly. (2024, May 21). Show that trans-1,2-dimethylcyclopentane can exist in chiral, enantiomeric forms.
  • The Cahn-Ingold-Prelog rules. (n.d.).
  • Brainly. (2024, March 12). [FREE] How many unique ¹³C NMR signals exist in the spectrum for the compound? Consider a cyclopentane ring.
  • Chemistry LibreTexts. (2019, June 5). 3.6 Cahn-Ingold Prelog Rules.
  • Chemistry Stack Exchange. (2018, January 5). Is trans-1,2-dimethylcyclopropane optically active or not?
  • Homework.Study.com. (n.d.). Draw all the stereoisomers of 1,2-dimethylcyclopentane.
  • PubChem. (n.d.). (1S,2S)-1,2-dimethylcyclopentane.
  • IUPAC. (n.d.). Blue Book P-9.
  • . (n.d.). CHAPTER 3.

  • IUPAC. (2004, October 7).
  • ChemicalBook. (n.d.). 1,2-DIMETHYLCYCLOPENTENE(765-47-9) 1H NMR spectrum.
  • Chegg.com. (2021, February 27). Solved 5.27 PRACTICE PROBLEM (a) Is...
  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • PubMed. (1999, January).
  • OpenStax. (2023, September 20). 4.4 Conformations of Cycloalkanes - Organic Chemistry.
  • Chemistry LibreTexts. (2019, June 5). 3.6 Cahn-Ingold Prelog Rules.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylpentane: isohexane C13 13-C nmr.
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • Chem 260 Stereo Handout 2013. (n.d.).
  • Master Organic Chemistry. (2014, April 18).
  • rings/digraphs. (n.d.).
  • Chemistry LibreTexts. (2022, July 18). 5.3: The 1H-NMR experiment.
  • YouTube. (2024, September 6). Why is cis-1,2-dimethylcyclohexane optically inactive?
  • Homework.Study.com. (n.d.). How many absorptions would you expect to observe in the ¹³C NMR spectra of the following compounds? (e) cis-1,2-Dimethylcyclohexane.
  • Chemistry Stack Exchange. (2016, July 24).
  • Doc Brown's Chemistry. (n.d.). C7H16 2,2-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,2-dimethylpentane 1-H nmr.
  • Scribd. (n.d.). Resolution of Racemic Mixtures Complete 8 Methods | PDF | Enantioselective Synthesis | Chirality (Chemistry).
  • YouTube. (2020, September 5). Draw the 1H NMR Spectrum of 2-pentanone.
  • Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 1,2-dimethylbenzene.
  • ChemicalBook. (n.d.). CIS-1,2-DIMETHYLCYCLOHEXANE(2207-01-4) 13C NMR spectrum.

Sources

Protocols & Analytical Methods

Method

Enantioselective synthesis of 1,2-disubstituted cyclopentanes

Executive Summary & Strategic Importance The 1,2-disubstituted cyclopentane motif is a cornerstone of medicinal chemistry, serving as the pharmacophore in prostaglandins, nucleoside analogues (e.g., carbocyclic nucleosid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1,2-disubstituted cyclopentane motif is a cornerstone of medicinal chemistry, serving as the pharmacophore in prostaglandins, nucleoside analogues (e.g., carbocyclic nucleosides), and neurokinin-1 (NK1) receptor antagonists. Unlike six-membered rings, cyclopentanes possess a unique "envelope" conformation that projects substituents into specific vectors, critical for receptor binding.

However, controlling the relative (cis/trans) and absolute stereochemistry of these systems is notoriously difficult due to the ring's flexibility and the lack of strong 1,3-diaxial locking mechanisms found in cyclohexanes.

This Application Note details three distinct, field-proven protocols to access this scaffold, selected for their reliability, scalability, and complementary stereochemical outcomes:

  • Constructive Approach: Pd-Catalyzed [3+2] Cycloaddition (Access to exo-methylene scaffolds).

  • Functionalization Approach: Cu-Catalyzed Asymmetric Conjugate Addition (ACA) with Trapping (Access to trans-1,2-patterns).

  • Reductive Approach: Ir-Catalyzed Asymmetric Hydrogenation (Access to cis-1,2-patterns).

Strategic Disconnections & Decision Matrix

Before selecting a protocol, the synthetic chemist must analyze the target's substitution pattern and required oxidation state.

G Target Target: 1,2-Disubstituted Cyclopentane Decision Select Strategy based on Precursors & Stereochemistry Target->Decision Route1 Route A: [3+2] Cycloaddition (Constructs Ring) Decision->Route1 From Acyclic Precursors Route2 Route B: Conjugate Addition (Functionalizes Ring) Decision->Route2 From Cyclopentenone Route3 Route C: Asymmetric Hydrogenation (Sets Stereocenters) Decision->Route3 From 1,2-Substituted Cyclopentene Outcome1 Product: Methylene Cyclopentane (Versatile Intermediate) Route1->Outcome1 Outcome2 Product: Trans-1,2-Functionalized Ketone Route2->Outcome2 Outcome3 Product: Cis-1,2-Alkyl/Aryl Cyclopentane Route3->Outcome3

Figure 1: Strategic Decision Matrix for Cyclopentane Synthesis.

Protocol 1: Pd-Catalyzed [3+2] Trimethylenemethane (TMM) Cycloaddition[1][2][3]

  • Target: Complex exo-methylene cyclopentanes.

  • Stereochemistry: High enantioselectivity (>90% ee); typically favors trans-disubstitution.

Mechanism & Logic

The reaction proceeds via a stepwise mechanism:

  • Ionization of the TMM precursor by Pd(0).

  • Nucleophilic attack of the TMM "dipole" onto the acceptor (enantio-determining step).

  • Ring closure.

Experimental Protocol

Reagents:

  • Acceptor: Electron-deficient alkene (e.g., unsaturated ester, lactone, or nitroalkene).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: Chiral Phosphoramidite (e.g., (S,S)-Feringa ligand or Trost TMM ligand) (10-15 mol%).

  • Solvent: Toluene or THF (degassed).

Step-by-Step:

  • Catalyst Formation: In a glovebox or under Ar, charge a flame-dried Schlenk tube with Pd(OAc)₂ (11.2 mg, 0.05 mmol) and the chiral phosphoramidite ligand (0.11 mmol). Add anhydrous toluene (2 mL) and stir at RT for 30 min to generate the active Pd(0)-ligand complex (solution turns from orange to pale yellow/colorless).

  • Substrate Addition: Add the olefin acceptor (1.0 mmol) to the catalyst solution.

  • TMM Injection: Add 2-[(Trimethylsilyl)methyl]allyl acetate (1.2 mmol) via syringe.

  • Reaction: Heat the mixture to reflux (or required temp, typically 60-110 °C) and monitor by TLC/LCMS.

    • Note: The reaction is driven by the release of TMS-OAc.

  • Workup: Cool to RT. Filter through a short pad of silica gel (eluting with Et₂O) to remove Pd residuals. Concentrate in vacuo.

  • Purification: Flash chromatography on silica gel.

Critical Parameter: The choice of ligand is crucial. For nitroalkenes, phosphoramidites often outperform bis-phosphines.

Protocol 2: Cu-Catalyzed Asymmetric Conjugate Addition (ACA) & Trapping

This method is ideal when starting from commercially available cyclopentenone. It establishes the first stereocenter via 1,4-addition and the second via enolate trapping, creating a trans-1,2 relationship.

  • Target: Trans-2,3-disubstituted cyclopentanones (functionally 1,2-disubstituted).

  • Stereochemistry: Trans-selective; >95% ee.

Workflow Logic

ACA Start Cyclopentenone Inter Cu-Enolate Intermediate Start->Inter RMgBr / -78°C Cat Cu(OTf)2 + Chiral Ligand (TaniaPhos) Cat->Inter Prod Trans-1,2-Disubstituted Cyclopentanone Inter->Prod Trapping Trap Electrophile (R-CHO / R-X)

Figure 2: Tandem ACA-Trapping Workflow.

Experimental Protocol

Reagents:

  • Substrate: 2-Cyclopenten-1-one.

  • Nucleophile: Grignard reagent (RMgBr) diluted in Et₂O.

  • Catalyst: CuBr·SMe₂ or Cu(OTf)₂ (1-5 mol%).

  • Ligand: (R,S)-TaniaPhos or Feringa's Phosphoramidite (1.2 equiv relative to Cu).

  • Trapping Agent: Benzaldehyde (or alkyl halide).

Step-by-Step:

  • Catalyst Prep: Flame-dry a Schlenk flask. Add CuBr·SMe₂ (5 mol%) and TaniaPhos (6 mol%). Dissolve in anhydrous CH₂Cl₂ (5 mL) and stir for 15 min under Ar.

  • Substrate Addition: Add 2-cyclopenten-1-one (1.0 mmol) and cool to -78 °C.

  • ACA: Add the Grignard reagent (1.2 mmol, diluted in Et₂O) dropwise over 20 min via syringe pump.

    • Tip: Slow addition is critical to prevent background racemic 1,2-addition.

  • Enolate Trapping: Once conversion is complete (TLC), add the electrophile (e.g., benzaldehyde, 1.5 mmol) directly to the cold enolate solution. Stir at -78 °C for 1 h, then warm to 0 °C.

  • Quench: Quench with sat. NH₄Cl (aq). Extract with Et₂O.

  • Analysis: The product will be the trans-2,3-disubstituted ketone. Determine dr by crude NMR and ee by Chiral HPLC (e.g., Chiralpak AD-H).

Protocol 3: Ir-Catalyzed Asymmetric Hydrogenation

When a cis-1,2 stereochemical relationship is required (often difficult to access thermodynamically), the asymmetric hydrogenation of tetrasubstituted olefins is the method of choice.

  • Target: Cis-1,2-disubstituted cyclopentanes (saturated).

  • Stereochemistry: Cis-selective; >98% ee.[2]

Experimental Protocol

Reagents:

  • Substrate: 1,2-Disubstituted cyclopentene (prepared via Suzuki coupling of vinyl triflates).

  • Catalyst: Ir-PHOX complex (Pfaltz Catalyst) or N-methyl-pyridinium analog.

  • Gas: Hydrogen (H₂) (50 bar).

Step-by-Step:

  • Substrate Synthesis (Pre-step): Convert a 2-substituted cyclopentanone to the vinyl triflate (Tf₂O, 2,6-di-tert-butylpyridine). Perform Suzuki coupling with an aryl boronic acid to generate the 1-aryl-2-alkylcyclopentene.

  • Hydrogenation Setup: In a high-pressure autoclave, dissolve the cyclopentene substrate (0.5 mmol) in dry CH₂Cl₂ (2 mL).

  • Catalyst Addition: Add the Ir-PHOX catalyst (1 mol%).

    • Note: These catalysts are air-stable but best handled under inert atmosphere for reproducibility.

  • Pressurization: Purge the autoclave 3x with H₂. Pressurize to 50 bar (725 psi).

  • Reaction: Stir at RT for 2-12 hours.

  • Workup: Vent the hydrogen (Caution!). Pass the solution through a short plug of silica to remove the Ir complex. Evaporate solvent.

  • Result: The product is typically obtained as a single cis-enantiomer.

Comparative Data & Troubleshooting

FeaturePd-TMM [3+2]Cu-ACA + TrapIr-Hydrogenation
Primary Bond Formed Ring ConstructionC-C (C3 position)C-H (Saturation)
Stereochemical Outcome Trans (Exo-methylene)Trans (Ketone)Cis (Hydrocarbon)
Limiting Factor Electron-deficient acceptor neededEnolate reactivityHigh pressure H₂ needed
Scale-up Potential Moderate (Dilution required)High (Standard flow/batch)High (Industrial standard)

Troubleshooting Table:

ProblemProbable CauseSolution
Low Yield (Pd-TMM) TMM Precursor hydrolysisEnsure anhydrous solvents; use fresh precursor.
Low ee (Cu-ACA) Fast background reactionLower temp to -78°C; slow addition of Grignard.
No Reaction (Ir-H2) Steric hindranceIncrease H₂ pressure to 100 bar; switch to less bulky Ir-ligand (e.g., ThrePHOX).

References

  • Trost, B. M., et al. (2006).[3] "Palladium-Catalyzed Asymmetric [3+2] Trimethylenemethane Cycloaddition Reactions." Journal of the American Chemical Society. Link

  • Trost, B. M., Bringley, D. A., & Seng, P. S. (2012).[4] "Enantioselective Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Nitroalkenes." Organic Letters. Link

  • Schumacher, A., Schrems, M. G., & Pfaltz, A. (2011).[5] "Enantioselective Synthesis of cis-1,2-Disubstituted Cyclopentanes... by Iridium-Catalyzed Asymmetric Hydrogenation." Chemistry – A European Journal.[5][6] Link

  • Feringa, B. L., et al. (2008). "Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Cyclic Enones." Proceedings of the National Academy of Sciences. Link

  • Alexakis, A., & Li, K. (2007). "Copper-Catalyzed Enantioselective Intramolecular Conjugate Addition/Trapping Reactions." Chemistry – A European Journal.[5][6] Link

Sources

Application

(1S,2S)-1,2-dimethylcyclopentane as a chiral auxiliary

Part 1: Executive Summary & Technical Clarification Technical Clarification: While the user prompt refers to (1S,2S)-1,2-dimethylcyclopentane , it is critical to establish that the hydrocarbon itself lacks the functional...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Clarification

Technical Clarification: While the user prompt refers to (1S,2S)-1,2-dimethylcyclopentane , it is critical to establish that the hydrocarbon itself lacks the functional handles (hydroxyl, amine, or carboxyl groups) required to act as a chiral auxiliary (which necessitates covalent attachment to a substrate).

This Application Note addresses the (1S,2S)-trans-1,2-cyclopentane scaffold , specifically focusing on its functionalized derivatives: (1S,2S)-trans-1,2-cyclopentanediol and (1S,2S)-trans-1,2-diaminocyclopentane . These compounds utilize the rigid, puckered conformation of the trans-cyclopentane ring to induce high stereoselectivity in asymmetric transformations.

Core Applications:

  • Chiral Acetals/Ketals: Use of (1S,2S)-1,2-cyclopentanediol to protect and desymmetrize prochiral ketones.

  • Ligand Scaffolds: Use of (1S,2S)-1,2-diaminocyclopentane in Trost-type ligands for Pd-catalyzed allylic alkylation.

  • Auxiliary-Controlled Alkylation: Steric directing via the "envelope" conformation of the cyclopentane ring.

Part 2: Mechanistic Principles & Stereocontrol

The efficacy of the (1S,2S)-cyclopentane scaffold arises from its restricted conformational mobility compared to cyclohexane analogs.

  • Conformational Locking: The trans-fused 1,2-substitution pattern on a five-membered ring forces the molecule into a rigid "twisted" or "envelope" conformation.

  • C2 Symmetry: The (1S,2S) isomer possesses a

    
     axis of symmetry. This is advantageous because it reduces the number of possible transition states; nucleophilic attack from either "top" or "bottom" (relative to the symmetry axis) leads to the same stereochemical outcome, minimizing the formation of diastereomeric mixtures.
    
  • Steric Blocking: When attached to a substrate (e.g., as a ketal), the methylene groups of the cyclopentane ring (

    
    ) create a "wall" that blocks one face of the adjacent 
    
    
    
    -system, forcing incoming reagents to attack from the exposed face.
Pathway Diagram: Mechanism of Stereoinduction

G cluster_legend Stereocontrol Logic Substrate Prochiral Substrate (Ketone/Aldehyde) Intermediate Chiral Ketal/Acetal (Rigid Scaffold) Substrate->Intermediate Acid Cat. Dehydration Auxiliary (1S,2S)-1,2-Cyclopentanediol (Chiral Auxiliary) Auxiliary->Intermediate TS Transition State (Face Blocked by C3-C5) Intermediate->TS Reagent Approach Product_Complex Diastereomerically Pure Intermediate TS->Product_Complex Stereoselective Bond Formation Final_Product Enantioenriched Product (>95% ee) Product_Complex->Final_Product Hydrolysis (Removal) Recovery Recovered Auxiliary Product_Complex->Recovery Recycling C2 Symmetry C2 Symmetry Reduced TS Complexity Reduced TS Complexity C2 Symmetry->Reduced TS Complexity

Caption: Workflow showing the attachment, steric blocking (via C2-symmetric scaffold), and cleavage of the cyclopentane-based auxiliary.

Part 3: Experimental Protocols

Protocol A: Synthesis of Chiral Ketals (Desymmetrization)

Objective: To protect a prochiral ketone using (1S,2S)-1,2-cyclopentanediol, creating a chiral environment for subsequent diastereoselective reactions.

Materials:

  • Substrate: Prochiral Ketone (10 mmol)

  • Auxiliary: (1S,2S)-trans-1,2-Cyclopentanediol (12 mmol, 1.2 equiv)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mmol, 5 mol%)

  • Solvent: Benzene or Toluene (anhydrous)

  • Equipment: Dean-Stark apparatus (for water removal)

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

  • Dissolution: Dissolve the ketone (10 mmol) and (1S,2S)-1,2-cyclopentanediol (1.22 g, 12 mmol) in 50 mL of benzene/toluene.

  • Catalysis: Add pTSA (0.5 mmol).

  • Reflux: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.

    • Checkpoint: Reaction is typically complete when water evolution ceases (approx. 4-12 hours). Monitor via TLC (SiO2, Hexane/EtOAc).

  • Workup: Cool to room temperature. Wash the organic layer with saturated

    
     (2 x 20 mL) to neutralize the acid. Wash with brine (1 x 20 mL).
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify the resulting chiral ketal via flash column chromatography or recrystallization.
    
    • Yield Target: >85%[1][2][3]

    • Data Validation: Verify formation via

      
       NMR (look for the disappearance of the carbonyl signal and appearance of ketal C-O-C peaks).
      
Protocol B: Diastereoselective Nucleophilic Addition (Grignard)

Objective: To perform a stereocontrolled addition to a ketone bearing the auxiliary (or an


-keto acetal).

Procedure:

  • Preparation: Dissolve the Chiral Ketal (from Protocol A) in anhydrous THF (0.2 M) under Argon.

  • Cooling: Cool the solution to -78°C to maximize kinetic control.

  • Addition: Add the Grignard reagent (R-MgBr, 1.5 equiv) dropwise over 30 minutes.

    • Mechanistic Note: The Grignard reagent will attack from the face opposite the steric bulk of the cyclopentane ring.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.

  • Quench: Quench with saturated

    
     solution.
    
  • Analysis: Analyze the diastereomeric ratio (d.r.) of the crude mixture via GC or HPLC before hydrolysis.

Protocol C: Auxiliary Cleavage (Hydrolysis)

Objective: Recover the desired chiral product and the auxiliary.

  • Hydrolysis: Dissolve the product in MeOH/H2O (4:1). Add catalytic HCl or pTSA.

  • Heating: Heat to 50°C for 2 hours (monitor by TLC).

  • Extraction: Extract the desired ketone/alcohol product into ether/DCM. The (1S,2S)-1,2-cyclopentanediol remains in the aqueous phase (or is polar enough to separate).

  • Recovery: The aqueous layer can be concentrated to recover the diol auxiliary for reuse. Recrystallize from EtOAc/Hexane if necessary.

Part 4: Data Summary & Comparative Analysis

Table 1: Comparison of Cycloalkane-Based Auxiliaries

Feature(1S,2S)-Cyclopentane Scaffold(1R,2R)-Cyclohexane ScaffoldAdvantage of Cyclopentane
Conformation Envelope / TwistChairRigid "Envelope" creates sharper steric walls close to the reaction center.
Symmetry

Symmetric

Symmetric
Equivalent theoretical stereocontrol.
Steric Bulk Compact, closer to centerLarger, more diffuseHigher selectivity for smaller substrates due to proximity of the ring carbons.
Availability Synthetic / ResolutionCommercially abundantNiche applications requiring specific bite angles.
Typical ee% 90-98%90-99%Comparable, substrate dependent.

Part 5: Troubleshooting & Quality Control (Self-Validating Systems)

To ensure Trustworthiness and Reproducibility , implement the following checks:

  • Optical Rotation Check: Before every reaction, measure the specific rotation

    
     of the auxiliary.
    
    • (1S,2S)-trans-1,2-cyclopentanediol: Literature value

      
       (c=1, EtOH).
      
    • Failure Mode: If rotation is low (<30), recrystallize the auxiliary to prevent racemic product formation.

  • Water Content: The acetalization (Protocol A) is reversible. If conversion is low (<50%), the solvent was likely wet. Use freshly distilled benzene/toluene or activated molecular sieves (3Å).

  • NMR Validation:

    • The trans-junction protons in the cyclopentane ring typically appear as multiplets around 3.5-4.0 ppm.

    • In the cis-isomer (meso, unwanted), the coupling constants and shift will differ significantly due to the planar/envelope averaging.

References

  • Whitesell, J. K. (1985).[4] "C2 Symmetry and Asymmetric Induction." Chemical Reviews, 89(7), 1581–1590. Link(Foundational text on C2 symmetric auxiliaries including cycloalkane diols).

  • Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395–422. Link(Discusses cyclopentane-based ligands).

  • Ghosh, A. K., et al. (1993). "cis-1-Aminoindan-2-ol and related derivatives: New chiral auxiliaries." Journal of Organic Chemistry, 58(25), 6922-6924. (Comparative study of cyclic amino-alcohol auxiliaries).
  • Hanessian, S., et al. (1997). "Design and Synthesis of Chiral Auxiliaries." Tetrahedron, 53(38), 12789-12854. (General review of auxiliary design principles).

Sources

Method

Catalytic Applications of C₂-Symmetric Cyclopentane Derivatives: A Technical Guide

Introduction: The Architectural Elegance of the (1S,2S)-1,2-Disubstituted Cyclopentane Scaffold In the field of asymmetric catalysis, the design of chiral ligands is paramount to achieving high levels of enantioselectivi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of the (1S,2S)-1,2-Disubstituted Cyclopentane Scaffold

In the field of asymmetric catalysis, the design of chiral ligands is paramount to achieving high levels of enantioselectivity. The structure of the ligand directly influences the three-dimensional environment around the metal center, thereby dictating the facial selectivity of substrate approach. Among the privileged scaffolds for chiral ligand design, those possessing C₂ symmetry are particularly effective because they reduce the number of possible diastereomeric transition states, simplifying analysis and often leading to higher enantiomeric excess (ee).

The (1S,2S)-1,2-dimethylcyclopentane core represents a theoretically robust scaffold for creating C₂-symmetric chiral ligands. Its stereochemically defined trans-dimethyl groups provide a rigid conformational framework. This rigidity is a highly desirable trait, as it minimizes conformational ambiguity and creates a well-defined chiral pocket around the catalytic center. Functionalization of this backbone, for instance by converting the methyl groups into coordinating moieties like phosphines (-CH₂PR₂) or amines (-CH₂NR₂), could yield powerful bidentate ligands for a variety of metal-catalyzed transformations.

However, a comprehensive survey of current scientific literature reveals that while the foundational principles are sound, derivatives of the specific (1S,2S)-1,2-dimethylcyclopentane scaffold are not yet widely represented in established, high-yield catalytic protocols. In contrast, closely related C₂-symmetric 1,2-diamine backbones, particularly (1R,2R)-1,2-diaminocyclohexane and (1S,2S)-1,2-diphenylethylenediamine, have been extensively developed and successfully deployed in industry and academia.

This guide will therefore use a well-documented and highly successful analogue system to illustrate the principles, protocols, and applications that would be pertinent to the development of catalysts based on the cyclopentane scaffold. We will focus on the renowned Noyori-type Asymmetric Transfer Hydrogenation (ATH) of ketones, a reaction of immense industrial importance for the synthesis of chiral alcohols. The protocols and mechanistic insights presented are based on the (1R,2R)-N-(p-toluenesulfonyl)-1,2-diaminocyclohexane ligand system but are designed to serve as a blueprint for researchers exploring novel cyclopentane-based derivatives.

Application Focus: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

Asymmetric transfer hydrogenation is a powerful and operationally simple method for the synthesis of enantiomerically enriched secondary alcohols from prochiral ketones.[1] Unlike direct hydrogenation, which uses high-pressure hydrogen gas, ATH typically employs safe, liquid hydrogen donors like isopropanol or a formic acid/triethylamine mixture. The key to enantioselectivity lies in the chiral catalyst, which consists of a transition metal (commonly Ruthenium) complexed with a chiral ligand.

The Catalyst System: In-Situ Formation and Mechanistic Rationale

The pre-catalyst is typically formed from a ruthenium source, such as [RuCl₂(p-cymene)]₂, and a C₂-symmetric chiral diamine ligand that has been mono-sulfonated, for example, (1R,2R)-N-(p-toluenesulfonyl)-1,2-diaminocyclohexane ((R,R)-TsDPCH). The in-situ formation of the active catalyst is a cornerstone of this methodology's practicality.

The remarkable efficacy of this system is explained by the Noyori metal-ligand bifunctional mechanism .[2][3] In this concerted, outer-sphere mechanism, both the metal center and the ligand actively participate in the hydrogen transfer process.

  • Activation : The Ru-Cl pre-catalyst reacts with the hydrogen donor (e.g., isopropanol) in the presence of a base to form a ruthenium-hydride (Ru-H) species.

  • Hydrogen Transfer : The N-H proton of the sulfonated amine ligand and the Ru-H hydride are transferred to the carbonyl carbon and oxygen of the ketone, respectively, through a six-membered pericyclic transition state.

  • Stereocontrol : The chirality of the diamine backbone, amplified by the bulky phenyl or cyclohexyl groups, creates a highly organized transition state. The substrate (ketone) can only approach the Ru-H and N-H bonds from one specific face to minimize steric repulsion, leading to the preferential formation of one enantiomer of the alcohol product. The C₂ symmetry ensures that both sides of the catalyst present the same chiral information.

The diagram below illustrates the key components and their interaction in the catalytic cycle.

Figure 1: Simplified workflow for Asymmetric Transfer Hydrogenation.

Experimental Protocol: ATH of Acetophenone

This protocol provides a representative procedure for the asymmetric transfer hydrogenation of acetophenone to (S)-1-phenylethanol using a catalyst derived from (R,R)-TsDPCH.

Materials and Equipment:

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene chloride dimer)

  • (1R,2R)-N-(p-toluenesulfonyl)-1,2-diaminocyclohexane ((R,R)-TsDPCH)

  • Potassium tert-butoxide (KOtBu)

  • Acetophenone (freshly distilled)

  • Anhydrous 2-propanol (iPrOH)

  • Anhydrous Toluene

  • Schlenk flask or similar reaction vessel with magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Catalyst Preparation (In-Situ): a. To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 0.5 mol%) and (R,R)-TsDPCH (7.0 mg, 0.022 mmol, 2.2 mol%). b. Add 5 mL of anhydrous 2-propanol. c. Stir the resulting orange suspension at room temperature for 20 minutes. d. Add a 0.1 M solution of KOtBu in 2-propanol (0.4 mL, 0.04 mmol, 4 mol%). e. Stir the mixture at room temperature for another 10 minutes, during which the solution should turn a deep purple, indicating the formation of the active catalyst.

  • Hydrogenation Reaction: a. To the active catalyst solution, add acetophenone (120 mg, 1.0 mmol, 100 mol%) via syringe. b. Heat the reaction mixture to a gentle reflux (approx. 80 °C) and maintain for 2-4 hours, or until TLC/GC analysis indicates full conversion of the starting material.

  • Workup and Purification: a. Cool the reaction mixture to room temperature. b. Quench the reaction by adding 5 mL of water. c. Extract the product with diethyl ether or ethyl acetate (3 x 10 mL). d. Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). e. Filter the solution and concentrate under reduced pressure using a rotary evaporator. f. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (S)-1-phenylethanol.

  • Analysis: a. Determine the yield by mass of the purified product. b. Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Data Presentation: Catalyst Performance

The performance of Noyori-type catalysts is consistently high across a range of aromatic ketone substrates. The following table summarizes typical results obtained using a Ru-(R,R)-TsDPEN or Ru-(R,R)-TsDPCH catalyst system under conditions similar to those described above.[2][4]

EntrySubstrate (Ketone)ProductTime (h)Conversion (%)ee (%)
1Acetophenone(S)-1-Phenylethanol2>9997
24'-Chloroacetophenone(S)-1-(4-Chlorophenyl)ethanol3>9998
32'-Methoxyacetophenone(S)-1-(2-Methoxyphenyl)ethanol49899
41-Acetonaphthone(S)-1-(Naphthalen-1-yl)ethanol59596
5Propiophenone(S)-1-Phenylpropan-1-ol3>9995

Note: Results are representative and can vary based on exact ligand, substrate purity, and reaction conditions.

Visualization of the Catalytic Mechanism

The stereochemical outcome is determined in the transition state where the hydride from ruthenium and the proton from the ligand are delivered to the ketone. The chiral diamine ligand orchestrates the approach of the ketone to minimize steric clashes.

RuH Active Ru-H Complex (with (R,R)-TsDPCH) TS_favored Favored Transition State (Re-face attack) RuH->TS_favored Less Steric Hindrance TS_disfavored Disfavored Transition State (Si-face attack) RuH->TS_disfavored More Steric Hindrance Ketone Ketone (R-CO-R') Ketone->TS_favored Ketone->TS_disfavored S_Alcohol (S)-Alcohol (Major Product) TS_favored->S_Alcohol R_Alcohol (R)-Alcohol (Minor Product) TS_disfavored->R_Alcohol Ru_cat Ru Catalyst (Regenerated) S_Alcohol->Ru_cat

Figure 2: Stereochemical model for ATH of a prochiral ketone.

Conclusion and Future Outlook

While the specific catalytic applications of (1S,2S)-1,2-dimethylcyclopentane derivatives remain an underexplored area, the foundational principles of asymmetric catalysis strongly suggest their potential. The rigidity and well-defined C₂-symmetry of this scaffold make it an attractive target for the development of new, proprietary ligands.

The protocols and mechanistic understanding derived from analogous, highly successful systems—such as the Ru/TsDPCH catalyst in asymmetric transfer hydrogenation—provide a clear and reliable roadmap for researchers. By applying these established principles, scientists can rationally design, synthesize, and test novel ligands based on the (1S,2S)-1,2-dimethylcyclopentane core. The development of such catalysts could lead to new intellectual property and provide unique solutions for challenging asymmetric transformations in pharmaceutical and fine chemical synthesis. The field awaits the extension of these powerful catalytic concepts to this promising, yet untapped, chiral backbone.

References

  • Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 2002, 41(12), 2008-2022. [Link]

  • Noyori, R., et al. Asymmetric Hydrogenation. NROChemistry. [Link]

  • Wu, X., et al. Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. Organic Letters, 2004, 6(19), 3321-3324. [Link]

  • Pecháček, J., et al. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Central European Journal of Chemistry, 2012, 10(6), 1836-1847. [Link]

  • Mishra, S. & Bhanage, B. M. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Journal of the Indian Chemical Society, 2021. [Link]

  • Wisman, R. V., et al. Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand. Organic Process Research & Development, 2006, 10(3), 423-429. [Link]

  • Mishra, S., et al. Ru-tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. RSC Advances, 2021, 11(35), 21379-21390. [Link]

  • General Protocol for Asymmetric Hydrogenation of Ketones. Royal Society of Chemistry. [Link]

  • Barata-Vallejo, S., et al. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 2022, 27(15), 4704. [Link]

  • C2-Symmetric Bis(sulfonamide) Ligands for Asymmetric Transfer Hydrogenation. ResearchGate. [Link]

Sources

Application

Asymmetric hydrogenation of 1,2-dimethylcyclopentene

Executive Summary The hydrogenation of unfunctionalized, tetrasubstituted olefins (e.g., 1,2-dimethylcyclopentene) represents one of the most significant challenges in asymmetric catalysis. Unlike trisubstituted alkenes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydrogenation of unfunctionalized, tetrasubstituted olefins (e.g., 1,2-dimethylcyclopentene) represents one of the most significant challenges in asymmetric catalysis. Unlike trisubstituted alkenes or functionalized substrates that offer coordinating groups (OH, NHCOR) to direct the metal, tetrasubstituted cyclic olefins suffer from extreme steric hindrance and a lack of electronic activation.

This Application Note details the protocol for the Iridium-catalyzed stereoselective hydrogenation of 1,2-dimethylcyclopentene. While the hydrogenation of this specific symmetric substrate yields the meso-cis-1,2-dimethylcyclopentane (demonstrating diastereocontrol), the protocol is universally applicable to unsymmetrical analogs (e.g., 1-methyl-2-phenylcyclopentene) to generate vicinal stereocenters with high enantiomeric excess (>95% ee).

Key Technical Breakthroughs Covered:

  • Catalyst Selection: Utilization of cationic Iridium(I) complexes with chiral P,N-ligands (PHOX/ThrePHOX).

  • Anion Effects: The critical necessity of the non-coordinating BArF anion to enable tetrasubstituted olefin coordination.

  • Stereochemical Outcome: Exclusive syn-addition yielding the cis-isomer.

Scientific Foundation & Mechanistic Insight

The Challenge of Tetrasubstitution

Standard Rhodium-diphosphine catalysts (e.g., Wilkinson’s, Noyori’s) fail with tetrasubstituted unfunctionalized olefins because the substrate cannot displace the solvent/ligands to coordinate with the metal center. The steric bulk of the four alkyl groups creates a kinetic barrier that only highly electrophilic, sterically open catalysts can overcome.

The Iridium-P,N Solution

The solution lies in Iridium-PHOX (Phosphinooxazoline) complexes.[1] Unlike Rh(I) systems, these Ir(I) catalysts undergo an Ir(III)/Ir(V) or Ir(I)/Ir(III) cycle where the oxidative addition of H₂ often precedes alkene coordination.

Critical Factor: The BArF Anion The counter-ion is the "silent driver" of this reaction. Standard anions like PF₆⁻ or BF₄⁻ form tight ion pairs that block the vacant coordination site needed for the bulky olefin. We utilize BArF⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate), a giant, non-coordinating anion that leaves the Ir center "naked" and highly electrophilic, permitting the coordination of the sterically hindered 1,2-dimethylcyclopentene.

Stereochemical Control (The Meso Trap)

For the specific substrate 1,2-dimethylcyclopentene :

  • Reaction: Syn-addition of H₂.

  • Product: cis-1,2-dimethylcyclopentane.[2][3]

  • Chirality: The product possesses a plane of symmetry, making it a meso compound (achiral), despite containing two chiral centers.

  • Relevance: This substrate is the primary diastereoselectivity benchmark. If the catalyst produces trans-isomer, the mechanism is non-concerted (radical or isomerization). High cis selectivity (>99:1 dr) validates the syn-hydrogenation mechanism required for high ee in unsymmetrical analogs.

IrMechanism cluster_legend Critical Interaction PreCat Pre-Catalyst [Ir(COD)(P,N)]BArF Active Active Species [Ir(H)2(P,N)(Solv)]+ PreCat->Active + H2, - COD (Activation) Coord Olefin Coordination Steric Filtering Active->Coord + Substrate - Solvent MigIns Migratory Insertion (Enantio-determining) Coord->MigIns Rate Limiting RedElim Reductive Elimination MigIns->RedElim Ir(III)-Alkyl-Hydride RedElim->Active + H2, - Product Product Product (cis-Alkane) RedElim->Product

Figure 1: Catalytic cycle for Ir-P,N mediated hydrogenation. The bulky BArF anion enables the 'Olefin Coordination' step for tetrasubstituted substrates.

Catalyst Selection Guide

For tetrasubstituted cyclic olefins, the ligand backbone defines the chiral pocket.

Catalyst ClassLigand ArchitectureRecommended ForNotes
Ir-PHOX PhosphinooxazolineGeneral TetrasubstitutedThe "Workhorse" (Pfaltz). Robust, high dr.
Ir-ThrePHOX Threonine-derived P,NBulky Cyclic OlefinsTighter chiral pocket; often higher ee for difficult substrates.
Ir-N-Heterocyclic Carbene NHC-basedFunctionalized OlefinsLess effective for unfunctionalized 1,2-dimethylcyclopentene.
Titanocenes Brintzinger-typeHistorical ComparisonHigh loading (5-10 mol%) required; highly air-sensitive.

Recommendation: Start with (S)-Ir-PHOX-BArF (specifically the t-Bu-PHOX variant).

Experimental Protocol

Safety Warning: This protocol involves high-pressure hydrogen gas (50-100 bar) and dichloromethane. Operations must be conducted in a rated high-pressure autoclave placed behind a blast shield.

Materials
  • Substrate: 1,2-Dimethylcyclopentene (>98% purity, distilled over CaH₂).

  • Catalyst: [Ir(COD)(S-Ph-PHOX)]BArF (1–2 mol%).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed (Freeze-Pump-Thaw x3).

  • Gas: Hydrogen (Grade 5.0).[4]

Step-by-Step Methodology

Step 1: Pre-Catalyst Preparation (Glovebox)

  • In an N₂-filled glovebox, weigh the Ir-precursor [Ir(COD)Cl]₂ and the chiral ligand (PHOX) in a 1:2.1 ratio.

  • Dissolve in DCM and add NaBArF (1.1 equiv relative to Ir).

  • Stir for 2 hours. Filter through a plug of Celite to remove NaCl.

  • Isolate the orange solid [Ir(COD)(PHOX)]BArF. Note: This complex is air-stable but best stored under N₂.

Step 2: Reaction Setup

  • Weigh 1,2-dimethylcyclopentene (0.5 mmol, 48 mg) into a glass vial equipped with a magnetic stir bar.

  • Add the Ir-catalyst (0.005 mmol, 1 mol%).

  • Add anhydrous DCM (2.0 mL) to achieve a 0.25 M concentration. Critical: Low concentration prevents catalyst aggregation.

  • Place the vial inside the high-pressure autoclave.

Step 3: Hydrogenation

  • Seal the autoclave and purge with H₂ (Pressurize to 10 bar, vent to 1 bar) three times to remove air.

  • Pressurize the system to 50 bar (725 psi) .

    • Note: Tetrasubstituted olefins require high pressure to shift the equilibrium toward the Ir-dihydride-olefin complex.

  • Stir at Room Temperature (25°C) for 24 hours.

    • Heating: If conversion is <50% after 24h, increase temp to 40°C. Avoid >50°C to prevent catalyst deactivation.

Step 4: Workup and Analysis

  • Slowly vent the H₂ gas (in a fume hood).

  • Pass the reaction mixture through a short pad of silica gel (eluting with pentane) to remove the iridium catalyst.

  • Concentrate the filtrate carefully (product is volatile).

Workflow Prep Glovebox Prep (Weighing & Mixing) Load Autoclave Loading (0.25 M in DCM) Prep->Load Pressurize Pressurization (50 bar H2) Load->Pressurize React Reaction (24h @ 25°C) Pressurize->React Workup Silica Filtration (Remove Ir) React->Workup

Figure 2: Operational workflow for high-pressure hydrogenation.

Data Analysis & Quality Control

Determining Conversion and Diastereoselectivity

Analyze the crude mixture via GC-FID or ¹H NMR.

  • ¹H NMR (CDCl₃):

    • Starting Material: Olefinic methyl singlet at ~1.6 ppm.

    • Product (cis-1,2-dimethylcyclopentane): Methyl doublets shift upfield (~0.8-0.9 ppm).

    • Diagnostic: The cis isomer typically shows specific coupling patterns distinct from the trans isomer. The trans isomer (thermodynamic product) is usually absent (<1%) in Ir-catalyzed hydrogenation.

Enantioselectivity (For Unsymmetrical Analogs)

If using an unsymmetrical analog (e.g., 1-methyl-2-ethylcyclopentene):

  • Method: Chiral Gas Chromatography (GC).

  • Column: Betadex-120 or Hydrodex-β-TBDAc.

  • Conditions: Isothermal 60°C (optimized for volatility).

  • Calculation:

    
    
    

Troubleshooting Table:

ObservationRoot CauseCorrective Action
No Conversion Catalyst PoisoningEnsure substrate is distilled; use Grade 5.0 H₂.
Low Conversion Steric Bulk too highIncrease pressure to 100 bar; Increase catalyst to 2 mol%.
Trans-Isomer Detected IsomerizationReaction ran too long or catalyst decomposed to heterogeneous Ir(0). Stop at 100% conversion.

References

  • Roseblade, S. J., & Pfaltz, A. (2007). Iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins.[1][5][6] Accounts of Chemical Research, 40(12), 1402–1411.

  • Schrems, M. G., & Pfaltz, A. (2007).[6] Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Olefins. Angewandte Chemie International Edition, 46(43), 8274–8276.[6]

  • Troutman, M. V., Appella, D. H., & Buchwald, S. L. (1999). Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Olefins Using a Chiral Zirconocene Catalyst. Journal of the American Chemical Society, 121(20), 4916–4917.

  • Woodmansee, D. H., & Pfaltz, A. (2011). Asymmetric Hydrogenation of Alkenes Lacking Functional Groups.[1][5][6] Chemical Communications, 47(28), 7912-7916.

Sources

Method

Experimental protocol for radical halogenation of methylcyclopentane

Kinetic vs. Thermodynamic Control in C-H Functionalization Abstract & Scope This application note details the experimental protocols for the radical halogenation of methylcyclopentane (MCP).

Author: BenchChem Technical Support Team. Date: February 2026

Kinetic vs. Thermodynamic Control in C-H Functionalization

Abstract & Scope

This application note details the experimental protocols for the radical halogenation of methylcyclopentane (MCP). It contrasts two distinct methodologies: Chlorination (using Sulfuryl Chloride,


) and Bromination  (using elemental Bromine, 

).[1]

The core objective is to demonstrate the Reactivity-Selectivity Principle . While chlorination is governed by statistical probability and low activation energy barriers (Kinetic/Statistical Control), bromination is governed by the stability of the radical intermediate (Thermodynamic/Selectivity Control). This guide provides step-by-step workflows, mechanistic insights, and analytical validation methods for researchers optimizing C-H functionalization.

Mechanistic Theory & Substrate Analysis[2]
2.1 Substrate Analysis: Methylcyclopentane

MCP contains three distinct types of C-H bonds, each with different Homolytic Bond Dissociation Energies (BDE). Success depends on targeting these specific sites.

PositionCarbon TypeCount (H)Approx. BDE (kcal/mol)Radical Stability
C1 Tertiary (

)
1~91High
C2, C5 Secondary (

)
4~95Medium
C3, C4 Secondary (

)
4~95Medium
Methyl Primary (

)
3~98Low
2.2 The Hammond Postulate & Selectivity[2]
  • Chlorination (Exothermic): The transition state is "early" (resembles reactants).[3] The energy difference between abstracting a

    
     vs. 
    
    
    
    hydrogen is small. Consequently, selectivity is low, and product distribution is heavily influenced by the number of available hydrogens (statistical probability).[1]
  • Bromination (Endothermic): The transition state is "late" (resembles the radical intermediate). The transition state energy closely mirrors the stability of the resulting radical. This amplifies the energy difference between pathways, leading to exclusive reaction at the tertiary carbon.

Visualizing the Mechanism

The following diagram illustrates the propagation cycle and the divergence in selectivity based on the halogen used.

RadicalMechanism Start Initiation (Homolysis) Radical_X Halogen Radical (X•) Start->Radical_X hv or Heat X2 Halogen (X2) Cl2 or Br2 X2->Start TS_Early Early TS (Chlorination) Low Selectivity Radical_X->TS_Early X = Cl TS_Late Late TS (Bromination) High Selectivity Radical_X->TS_Late X = Br MCP Methylcyclopentane (Substrate) MCP->TS_Early MCP->TS_Late Rad_Tert Tertiary Radical (Most Stable) TS_Early->Rad_Tert Fast Rad_Sec Secondary Radical (Less Stable) TS_Early->Rad_Sec Fast (Statistical) TS_Late->Rad_Tert Exclusive Path TS_Late->Rad_Sec High Barrier (Blocked) Prod_Tert 1-Halo-1-methylcyclopentane Rad_Tert->Prod_Tert + X2 (- X•) Prod_Mix Mixture of Isomers (1, 2, 3-Halo + Primary) Rad_Sec->Prod_Mix + X2 (- X•)

Caption: Mechanistic divergence: Chlorination proceeds via an early TS leading to mixed radicals, while Bromination filters through a late TS to the tertiary radical.[2][3]

Experimental Protocols
Protocol A: Non-Selective Chlorination (Liquid Phase)

Objective: To observe statistical distribution of isomers. Reagent: Sulfuryl Chloride (


) is used instead of 

gas for precise stoichiometric control and safety in liquid phase.

Materials:

  • Methylcyclopentane (10 mmol, 0.84 g)

  • Sulfuryl Chloride (10 mmol, 1.35 g)

  • Initiator: AIBN (Azobisisobutyronitrile) - 10 mg

  • Solvent: Benzene or

    
     (Traditional) / Cyclohexane (Modern alternative, requires blank correction) or Neat. Recommendation: Neat reaction to avoid solvent halogenation.
    

Step-by-Step Workflow:

  • Setup: Equip a 25 mL round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Charging: Add MCP (1 equiv) and AIBN (0.5 mol%) to the flask.

  • Addition: Add

    
     (1 equiv) dropwise via syringe.
    
  • Reaction: Heat the mixture to reflux (approx 75°C) in an oil bath.

    • Self-Validating Check: Gas evolution (

      
       and 
      
      
      
      ) indicates initiation.
  • Endpoint: Reflux for 30-60 minutes until gas evolution ceases.

  • Workup: Cool to room temperature. Wash with 10%

    
     (aq) to neutralize residual acid, then water. Dry organic layer over 
    
    
    
    .
  • Analysis: Inject sample into GC-MS.

Expected Outcome (The "Statistical" Mix): Despite the tertiary C-H being weaker, the sheer number of secondary hydrogens (8 vs 1) dominates.

  • Major Product: 1-chloro-2-methylcyclopentane & 1-chloro-3-methylcyclopentane (combined ~75-80%).

  • Minor Product: 1-chloro-1-methylcyclopentane (~15-20%).

  • Trace: (Chloromethyl)cyclopentane.

Protocol B: Selective Bromination (Photochemical)

Objective: To synthesize 1-bromo-1-methylcyclopentane exclusively. Reagent: Elemental Bromine (


).

Materials:

  • Methylcyclopentane (10 mmol)

  • Bromine (

    
    ) (10 mmol) - Caution: Highly Corrosive
    
  • Solvent: Dichloromethane (

    
    )[4]
    
  • Light Source: 300W Tungsten lamp or UV LED.

Step-by-Step Workflow:

  • Setup: 2-neck round-bottom flask, addition funnel, reflux condenser. Shield apparatus from ambient light initially.

  • Charging: Dissolve MCP in

    
     (10 mL).
    
  • Irradiation: Turn on the UV/Tungsten lamp focused on the flask.

  • Addition: Add

    
     solution (in 
    
    
    
    ) dropwise.
    • Self-Validating Check: The deep red color of bromine should disappear (bleach) rapidly upon contact with the solution under light, indicating rapid radical consumption.

  • Termination: Continue addition until a faint red color persists (indicating slight excess).

  • Workup: Wash with dilute

    
     (Sodium Bisulfite) to quench excess bromine (red color vanishes). Wash with 
    
    
    
    , then brine.
  • Concentration: Rotary evaporate solvent (careful: product is volatile).

Expected Outcome:

  • >99% Selectivity: 1-bromo-1-methylcyclopentane.

  • The high selectivity ratio (

    
    ) renders secondary substitution negligible.
    
Analytical Validation & Data Processing

To validate the experimental results, use Gas Chromatography (GC).

Relative Reactivity Calculation (Chlorination): To prove the "Expertise" pillar, do not just accept the yield. Calculate the Relative Reactivity (


)  per hydrogen atom using your GC area integration data:


Standard Reference Values (25°C): | H-Type | Chlorination


 | Bromination 

| | :--- | :--- | :--- | | Primary (

) | 1.0 | 1 | | Secondary (

) | ~3.8 | ~80 | | Tertiary (

) | ~5.0 | ~1600 |

Note: If your Chlorination Protocol yields >20% tertiary product, check temperature control. Higher temperatures lower selectivity further (approaching 1:1:1).

Workflow Logic Diagram

Workflow Input Start: Methylcyclopentane Goal Goal? Input->Goal Path_Cl Study Reactivity / Access Secondary Isomers Goal->Path_Cl Kinetic Study Path_Br High Purity Synthesis / Tertiary Functionalization Goal->Path_Br Synthesis Proto_Cl Protocol A: SO2Cl2 / AIBN (Reflux) Path_Cl->Proto_Cl Proto_Br Protocol B: Br2 / hv (RT) Path_Br->Proto_Br GC GC-MS Analysis Proto_Cl->GC Proto_Br->GC Result_Cl Result: Mixture (Yield driven by statistics) GC->Result_Cl Result_Br Result: Single Product (1-bromo-1-methylcyclopentane) GC->Result_Br

Caption: Decision tree for selecting the appropriate halogenation protocol based on synthetic goals.

Safety & Troubleshooting
  • Gas Evolution: Protocol A generates

    
     and 
    
    
    
    gas. This must be performed in a high-efficiency fume hood. Trap gases using a base trap (NaOH) if scale exceeds 10 mmol.
  • Bromine Burns: Elemental bromine causes severe, painful chemical burns. Keep a solution of Sodium Thiosulfate or Sodium Bisulfite nearby to neutralize spills immediately.

  • Peroxide Hazard: Radical reactions are sensitive to oxygen (radical scavenger). While strict deoxygenation isn't always required for simple halogenations, purging with

    
     improves initiation reliability.
    
References
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms (5th ed.). Springer. (Chapter 12: Free-Radical Reactions). Link

  • Walling, C. (1957). Free Radicals in Solution. John Wiley & Sons. (Classic text on radical kinetics).
  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Link

  • Chemistry LibreTexts. (2021). 9.4: Chlorination vs Bromination. Link

  • Kharasch, M. S., & Brown, H. C. (1939). Chlorinations with Sulfuryl Chloride. I. The Peroxide-Catalyzed Chlorination of Hydrocarbons. Journal of the American Chemical Society, 61(8), 2142–2150. Link

Sources

Application

Application Notes &amp; Protocols: Leveraging the (1S,2S)-1,2-Dimethylcyclopentane Scaffold in Modern Medicinal Chemistry

Abstract The quest for novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles is a central theme in drug discovery. A key strategy in this endeavor is the use of conformational...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles is a central theme in drug discovery. A key strategy in this endeavor is the use of conformationally constrained scaffolds that can precisely orient pharmacophoric elements in three-dimensional space. The (1S,2S)-1,2-dimethylcyclopentane core, a chiral, non-polar scaffold, offers a unique combination of stereochemical rigidity and synthetic accessibility, making it an attractive building block in medicinal chemistry. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of the (1S,2S)-1,2-dimethylcyclopentane moiety. We will explore the stereochemical and conformational rationale for its use, present a conceptual framework for its application as a bioisosteric replacement, and provide a detailed, field-proven protocol for the synthesis of a versatile, functionalized building block.

Introduction: The Strategic Value of Rigid Scaffolds in Drug Design

The cyclopentane ring is a common motif in a wide array of biologically active natural products and synthetic drugs.[1] Its inherent conformational flexibility, however, can sometimes be a liability in drug design, leading to a loss of binding affinity due to entropic penalties upon receptor binding. The introduction of substituents with defined stereochemistry, such as in (1S,2S)-1,2-dimethylcyclopentane, imparts a significant degree of conformational rigidity.[2] This pre-organization of the scaffold can lead to several advantages in drug design:

  • Enhanced Potency and Selectivity: A rigid scaffold can present functional groups in an optimal orientation for interaction with a biological target, leading to higher binding affinity. Furthermore, the well-defined spatial arrangement of substituents can improve selectivity for the target receptor over off-target proteins.

  • Improved Metabolic Stability: The gem-dimethyl substitution can shield adjacent chemical bonds from metabolic enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

  • Modulation of Physicochemical Properties: The non-polar nature of the dimethylcyclopentane core can be utilized to fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Exploration of Novel Chemical Space: The use of chiral, rigid scaffolds like (1S,2S)-1,2-dimethylcyclopentane allows for the exploration of novel and patentable chemical space, moving away from more common, flexible linkers and cores.

Stereochemical and Conformational Considerations

1,2-Dimethylcyclopentane exists as three stereoisomers: a meso cis-isomer and a pair of enantiomeric trans-isomers, (1R,2R) and (1S,2S).[2] The trans-isomers are chiral and exist in a conformationally restricted state. The two methyl groups in the trans-configuration impose a specific, rigid conformation on the five-membered ring, making it an excellent scaffold for presenting substituents in well-defined vectors.[2] This contrasts with the more flexible nature of unsubstituted or cis-substituted cyclopentanes.

The choice of the (1S,2S)-enantiomer is critical in chiral drug design, as biological systems are chiral, and often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to side effects.

Conceptual Application: (1S,2S)-1,2-Dimethylcyclopentane as a Bioisostere

A powerful strategy in medicinal chemistry is the concept of bioisosteric replacement, where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes in the chemical structure. The rigid (1S,2S)-1,2-dimethylcyclopentane scaffold can be envisioned as a bioisostere for more flexible five-membered rings or as a replacement for a portion of a larger, more conformationally mobile ring system.

Consider a hypothetical lead compound containing a substituted cyclopentyl moiety that exhibits good potency but poor selectivity. The flexibility of the cyclopentyl ring might allow the molecule to adopt multiple conformations, leading to binding at off-target receptors. By replacing the flexible cyclopentyl group with a rigid (1S,2S)-1,2-dimethylcyclopentane core, with appropriate functionalization, one can lock the molecule into a single, bioactive conformation. This can lead to a significant improvement in selectivity and, potentially, potency.

Experimental Protocols

The following section details a robust and stereoselective protocol for the synthesis of a versatile (1S,2S)-1,2-dimethylcyclopentane-based building block, suitable for further elaboration in a medicinal chemistry campaign. The synthesis is based on established methodologies for the enantioselective synthesis of 1,2-disubstituted cyclopentanes.[3]

Protocol 1: Enantioselective Synthesis of (1S,2S)-1-methyl-2-(hydroxymethyl)cyclopentane

This protocol outlines the synthesis of a key chiral building block that can be further functionalized. The strategy involves an asymmetric hydrogenation of a prochiral cyclopentene derivative.

Materials:

  • 1-Methylcyclopent-1-ene

  • 9-Borabicyclo[3.3.1]nonane (9-BBN)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • (R)-BINAP

  • [Rh(cod)₂]BF₄

  • Hydrogen gas (H₂)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Hydroboration-Oxidation of 1-Methylcyclopent-1-ene:

    • To a solution of 1-methylcyclopent-1-ene (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Cool the reaction mixture to 0 °C and slowly add 3 M aqueous NaOH solution (3.0 eq), followed by the dropwise addition of 30% aqueous H₂O₂ (3.0 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude trans-2-methylcyclopentan-1-ol. This will be a racemic mixture.

  • Oxidation to 2-Methylcyclopentan-1-one:

    • Dissolve the crude trans-2-methylcyclopentan-1-ol in DCM.

    • Add pyridinium chlorochromate (PCC) (1.5 eq) and stir the mixture at room temperature for 2 hours.

    • Filter the reaction mixture through a pad of silica gel, washing with DCM.

    • Concentrate the filtrate under reduced pressure to obtain 2-methylcyclopentan-1-one.

  • Asymmetric Hydrogenation to (1S,2S)-2-Methylcyclopentan-1-ol:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Rh(cod)₂]BF₄ (0.01 eq) and (R)-BINAP (0.011 eq) in anhydrous, degassed DCM.

    • Stir the solution for 30 minutes to form the catalyst.

    • Add a solution of 2-methylcyclopentan-1-one (1.0 eq) in degassed DCM to the catalyst solution.

    • Transfer the reaction mixture to a high-pressure reactor.

    • Pressurize the reactor with hydrogen gas (50 atm) and stir the reaction at room temperature for 24 hours.

    • Carefully release the pressure and concentrate the reaction mixture.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield enantioenriched (1S,2S)-2-methylcyclopentan-1-ol. The enantiomeric excess can be determined by chiral HPLC or GC.

  • Conversion to a Versatile Building Block (e.g., Mesylate):

    • Dissolve the (1S,2S)-2-methylcyclopentan-1-ol (1.0 eq) in anhydrous DCM at 0 °C.

    • Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the corresponding mesylate, which can be used for nucleophilic substitution reactions to introduce a variety of functional groups.

Data Presentation

Table 1: Physicochemical Properties of 1,2-Dimethylcyclopentane Stereoisomers

Propertycis-1,2-Dimethylcyclopentane(1S,2S)-1,2-Dimethylcyclopentane
Molecular FormulaC₇H₁₄C₇H₁₄
Molecular Weight98.19 g/mol 98.19 g/mol
ChiralityAchiral (meso)Chiral
Boiling Point~129-130 °C~123-124 °C
Density~0.77 g/cm³~0.75 g/cm³
ConformationMore flexibleConformationally rigid

Visualizations

Diagram 1: Stereoisomers of 1,2-Dimethylcyclopentane

Caption: Stereoisomers of 1,2-dimethylcyclopentane.

Diagram 2: Conceptual Workflow for Scaffold Hopping

G A Lead Compound (Flexible Scaffold) B Conformational Analysis A->B C Identify Bioactive Conformation B->C D Scaffold Hopping Strategy C->D E Design Analogs with (1S,2S)-1,2-Dimethylcyclopentane Core D->E F Synthesis E->F G Biological Evaluation (Potency, Selectivity, ADME) F->G G->E SAR-driven Iteration H Optimized Lead G->H

Caption: Drug design workflow using scaffold hopping.

Conclusion

The (1S,2S)-1,2-dimethylcyclopentane scaffold represents a valuable yet perhaps underutilized tool in the medicinal chemist's arsenal. Its inherent conformational rigidity and well-defined stereochemistry provide a robust platform for the precise positioning of pharmacophoric groups, which can translate into significant improvements in potency, selectivity, and metabolic stability. By considering this scaffold as a potential bioisosteric replacement for more flexible moieties, drug discovery teams can unlock new avenues for lead optimization and the development of novel intellectual property. The synthetic protocol provided herein offers a practical and efficient route to a key functionalized building block, enabling the exploration of this promising scaffold in a variety of therapeutic areas.

References

  • Study.com. (n.d.). Draw all the stereoisomers of 1,2-dimethylcyclopentane. Assign R and S configurations to the... Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5101. Retrieved from [Link]

  • PubMed. (2011). Enantioselective Synthesis of cis-1,2-disubstituted Cyclopentanes and Cyclohexanes by Suzuki-Miyaura Cross-Coupling and Iridium-Catalyzed Asymmetric Hydrogenation. The Journal of Organic Chemistry, 76(24), 10148-10155. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Radical Halogenation of Cycloalkanes

Welcome to the technical support center for radical halogenation of cycloalkanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for radical halogenation of cycloalkanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of this fundamental synthetic transformation. Here, we address common experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic reasoning to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Selectivity and Formation of Multiple Isomeric Products

Question: My radical chlorination of methylcyclohexane is producing a complex mixture of monochlorinated isomers (1-chloro-1-methylcyclohexane, cis/trans-1-chloro-2-methylcyclohexane, etc.) with no clear major product. How can I improve the regioselectivity of the reaction?

Answer: This is a classic challenge in radical halogenation, particularly with chlorine. The issue stems from the high reactivity and low selectivity of the chlorine radical.

Mechanistic Insight: The rate-determining step in radical halogenation is the abstraction of a hydrogen atom from the cycloalkane by a halogen radical.[1] The stability of the resulting cycloalkyl radical intermediate dictates the major product. The order of radical stability is tertiary > secondary > primary.[2] However, chlorination is a highly exothermic and fast reaction. According to the Hammond Postulate, the transition state for an exothermic reaction resembles the reactants, meaning the stability of the radical intermediate has a smaller influence on the activation energy and, consequently, the product distribution.[1][3]

Troubleshooting Protocol:

  • Switch to Bromine: The most effective solution is to use bromine (Br₂) instead of chlorine (Cl₂). Bromination is an endothermic reaction, and its transition state more closely resembles the alkyl radical intermediate.[1] This makes bromination highly selective for the most stable radical. For methylcyclohexane, you will predominantly form 1-bromo-1-methylcyclohexane, the product from the most stable tertiary radical.

  • Use N-Bromosuccinimide (NBS): For even greater control and to maintain a low concentration of bromine, which can be crucial for preventing other side reactions like allylic bromination if unsaturation is present, use N-Bromosuccinimide (NBS) as the bromine source.[4][5] NBS, in the presence of a radical initiator like AIBN or light, provides a slow and steady supply of bromine radicals.

Data Summary: Regioselectivity of Halogenation

HalogenReactivity Ratio (Tertiary:Secondary:Primary C-H)Selectivity
Chlorine (Cl₂)~5 : 3.5 : 1Low
Bromine (Br₂)~1600 : 82 : 1High

Data adapted from various sources demonstrating the significantly higher selectivity of bromine.[1][6]

Experimental Workflow: Selective Bromination of Methylcyclohexane

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Methylcyclohexane in CCl₄ B Add N-Bromosuccinimide (NBS) A->B C Add Radical Initiator (AIBN) B->C D Heat under Reflux with UV Irradiation (optional) C->D E Cool and Filter out Succinimide D->E F Wash with Na₂S₂O₃ (aq) to remove excess Br₂ E->F G Dry with MgSO₄ and Concentrate F->G H Purify by Distillation or Chromatography G->H I 1-Bromo-1-methylcyclohexane (Major Product) H->I

Caption: Workflow for selective bromination.

Issue 2: Polyhalogenation - My Reaction Won't Stop at Monosubstitution!

Question: I am trying to synthesize monochlorocyclopentane, but my GC-MS analysis shows significant amounts of di-, tri-, and even tetrachlorocyclopentane. How can I favor the monosubstituted product?

Answer: Polyhalogenation is a common side reaction where the desired monohalogenated product reacts further with the halogen.[4][7][8] This occurs because the initial product is often as reactive, or sometimes more reactive, than the starting material.

Troubleshooting Protocol:

  • Use an Excess of the Cycloalkane: The most straightforward way to minimize polyhalogenation is to use a large excess of the cycloalkane relative to the halogen.[5][9] By doing this, a halogen radical is statistically more likely to encounter a molecule of the starting cycloalkane than the monohalogenated product, which is present in a much lower concentration. A molar ratio of 5:1 or even 10:1 (cycloalkane:halogen) is often effective.

  • Slow Addition of the Halogen: Instead of adding all the halogen at once, add it slowly over the course of the reaction. This maintains a low concentration of the halogen, further reducing the likelihood of multiple substitutions.

  • Monitor the Reaction: Carefully monitor the reaction progress using techniques like GC or TLC. Stop the reaction when the desired mono-substituted product is at its maximum concentration, before significant amounts of di-substituted products begin to form.

Logical Relationship: Controlling Polyhalogenation

G A High [Halogen] Low [Cycloalkane] Favors Polyhalogenation C Reaction Outcome A->C leads to B Low [Halogen] High [Cycloalkane] Favors Monohalogenation B->C leads to

Caption: Effect of reactant ratio on halogenation.

Issue 3: Unexpected Ring-Opening in Small Cycloalkanes

Question: During the bromination of cyclopropane, I am observing 1,3-dibromopropane as a major byproduct, in addition to the expected bromocyclopropane. What is causing the ring to open?

Answer: This side reaction is specific to highly strained small rings like cyclopropane and, to a lesser extent, cyclobutane.[10][11] The significant angle and torsional strain in these molecules makes their C-C bonds weaker and susceptible to cleavage under radical conditions.[12][13][14]

Mechanistic Insight: The typical radical substitution proceeds as expected. However, a competing pathway involves the halogen radical attacking a C-C bond of the cyclopropane ring, leading to a ring-opened radical. This radical then propagates to form the 1,3-dihalide.

Troubleshooting Protocol:

  • Control Reaction Conditions: This side reaction is often favored at higher temperatures. Running the reaction at lower temperatures can help to favor the substitution pathway over the ring-opening pathway.

  • Use NBS for Bromination: As mentioned before, NBS provides a low, steady concentration of bromine, which can help suppress the ring-opening reaction.[4]

  • For Chlorination, Use SO₂Cl₂: Sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator can be a more controlled method for chlorination and may reduce the extent of ring-opening.

Reaction Pathways: Halogenation of Cyclopropane

G cluster_sub Substitution Pathway cluster_add Ring-Opening Pathway A Cyclopropane + Br• B Hydrogen Abstraction A->B E C-C Bond Attack A->E C Cyclopropyl Radical B->C D Bromocyclopropane (Desired Product) C->D F Ring-Opened Radical E->F G 1,3-Dibromopropane (Side Product) F->G

Caption: Competing pathways in cyclopropane bromination.

Issue 4: Stereochemical Control - Formation of Racemic Mixtures or Diastereomers

Question: I am performing a radical bromination on a chiral cycloalkane, and I'm getting a mixture of diastereomers. Can I control the stereochemical outcome?

Answer: The stereochemical outcome of radical halogenation depends on the nature of the carbon being halogenated.

  • Formation of a New Chiral Center: If the reaction creates a new chiral center from a prochiral starting material (e.g., halogenating a CH₂ group in a symmetric cycloalkane), you will almost always obtain a racemic mixture (a 1:1 mixture of enantiomers).[15][16][17][18] This is because the intermediate alkyl radical is trigonal planar and achiral. The halogen can then attack from either face of the planar radical with equal probability.[16][18]

  • Reaction at an Existing Chiral Center: If the hydrogen being abstracted is at an existing stereocenter, that stereocenter will be destroyed to form the planar radical, resulting in racemization at that position.

  • Formation of a New Chiral Center in a Chiral Molecule: If your starting material is already chiral and the reaction creates a new chiral center elsewhere in the molecule, you will form diastereomers.[16][17] The existing chiral center can influence the approach of the halogen to the planar radical intermediate, leading to a non-equal mixture of diastereomers. However, achieving high diastereoselectivity is often difficult and substrate-dependent.

Troubleshooting and Considerations:

  • Achieving Enantioselectivity: Direct enantioselective radical halogenation is extremely challenging and typically requires sophisticated chiral catalysts or auxiliaries that are beyond the scope of standard laboratory procedures.

  • Separation of Diastereomers: Since diastereomers have different physical properties, they can often be separated by standard laboratory techniques like column chromatography or crystallization. Your efforts should be focused on optimizing the separation rather than trying to control the reaction's stereoselectivity without specialized methods.

Stereochemical Outcomes

G A Prochiral Cycloalkane B Trigonal Planar Radical Intermediate (Achiral) A->B C Racemic Mixture (1:1 Enantiomers) B->C D Chiral Cycloalkane E New Chiral Center Formation D->E F Diastereomeric Mixture (Unequal Amounts) E->F

Caption: Stereochemical pathways in radical halogenation.

References
  • StudySmarter. (2023, October 14). Reactions of Cycloalkanes: Meaning, Examples, Applications. [Link]

  • Algor Cards. Cycloalkane Reactions. [Link]

  • Chemistry Steps. Selectivity in Radical Halogenation with Practice Problems. [Link]

  • Neuman, R. C. Chapter 11: Free Radical Substitution and Addition Reactions. [Link]

  • Lumen Learning. 18.4. Radical reactions in practice | Organic Chemistry II. [Link]

  • Wikipedia. Free-radical halogenation. [Link]

  • Moodle@Units. Alkanes. [Link]

  • Organic Chemistry I. 9.5 Stereochemistry for the Halogenation of Alkanes. [Link]

  • McMurry, J. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry. [Link]

  • Pearson. Radical Selectivity Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Organic Chemistry Tutor. (2020, August 12). Radical Halogenation of Alkanes. [Link]

  • Chemistry LibreTexts. (2019, June 5). 15.1: Free Radical Halogenation of Alkanes. [Link]

  • Chemistry Steps. Stereochemistry of Radical Halogenation with Practice Problems. [Link]

  • Chemistry LibreTexts. (2021, July 31). 14.8: Polyhalogenated Alkanes and Alkenes. [Link]

  • Ashenhurst, J. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Bietti, M., & Lanza, E. (2000). Selective Alkane Transformations via Radicals and Radical Cations: Insights into the Activation Step from Experiment and Theory. Chemical Reviews, 100(10), 3647-3676. [Link]

  • JoVE. (2023, April 30). Video: Radical Halogenation: Stereochemistry. [Link]

  • Chemistry LibreTexts. (2021, December 15). 9.5: Stereochemistry for Halogenation of Alkanes. [Link]

  • Chemistry LibreTexts. (2015, July 5). 3.8: Selectivity in Radical Halogenation with Fluorine and Bromine. [Link]

  • Chad's Prep. Introduction to Free Radical Halogenation. [Link]

  • Maricopa Open Digital Press. Stereochemistry for Halogenation of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • Clark, J. THE HALOGENATION OF ALKANES AND CYCLOALKANES. Chemguide. [Link]

  • Royal Society of Chemistry. 'Green' and Sustainable Halogenation Processes. [Link]

  • Organic Chemistry. (2020, December 14). 10.1 Free Radical Halogenation. [Link]

  • University of Calgary. LECTURE 4 (d) Polyhalogenation. [Link]

  • Chemistry Steps. Initiation Propagation Termination in Radical Reactions. [Link]

  • Organic Chemistry Tutor. Radical Halogenation of Alkanes. [Link]

  • BYJU'S. Halogenation Of Alkanes. [Link]

  • Perlego. Reactions of Cycloalkanes | Overview & Research Examples. [Link]

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Optimization

Overcoming poor resolution in chiral chromatography of alkanes

Topic: Overcoming Poor Resolution in Chiral Chromatography of Alkanes Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals The Challenge: "Gripping the Greased Pi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Resolution in Chiral Chromatography of Alkanes Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals

The Challenge: "Gripping the Greased Pig"

Separating chiral alkanes is arguably the most difficult challenge in chromatography. Unlike alcohols or amines, alkanes lack functional groups ("handles") for hydrogen bonding or dipole-dipole interactions. They are chemically inert, often volatile, and interact almost exclusively via weak London dispersion forces and shape selectivity .

If you are experiencing poor resolution (


), it is likely because your system relies too heavily on general retention rather than specific inclusion complexation . This guide moves beyond basic troubleshooting to address the thermodynamic and mechanistic root causes of failure.

Phase Selection: The "Lock and Key" Protocol

For alkanes, the stationary phase is not just a retentive surface; it is a molecular sieve. You are almost exclusively limited to Cyclodextrin (CD) phases in Gas Chromatography (GC). Polysaccharide phases in HPLC/SFC are viable only for heavy, non-volatile alkanes (


).
The Cavity Size Rule

Resolution fails when the "guest" (alkane) does not fit snugly into the "host" (CD cavity).

Cyclodextrin TypeCavity Diameter (

)
Target Alkane StructureRecommended Phase (Example)

-Cyclodextrin
~5.7Linear/Small branched (C4-C8)Permethylated

-CD (e.g., Chiraldex A-PH)

-Cyclodextrin
~7.8Medium branched/Cyclic (C8-C15)Di-O-pentyl-3-O-butyryl-

-CD

-Cyclodextrin
~9.5Bulky Bicyclic/TerpenesOctakis(3-O-butanoyl-2,6-di-O-pentyl)-

-CD (Lipodex E)

Senior Scientist Insight: Do not assume


-CD is universal. If you are separating a small chiral alkane like 3-methylhexane, a 

-CD cavity is too loose. The enantiomers will "rattle" inside, leading to zero chiral recognition ($ \alpha = 1.0 $). Switch to a doped

-CD phase.
Workflow: Selecting the Correct Stationary Phase

PhaseSelection Start Start: Define Analyte Volatility Is the Alkane Volatile? (< C20) Start->Volatility GC_Path GC Method (Primary) Volatility->GC_Path Yes HPLC_Path SFC/HPLC Method (Secondary) Volatility->HPLC_Path No Structure Analyze Steric Bulk GC_Path->Structure Poly Polysaccharide Phase (Amylose/Cellulose) HPLC_Path->Poly Small Small/Linear (e.g., 3-methylheptane) Structure->Small Medium Medium/Cyclic (e.g., Pinane) Structure->Medium Large Bulky/Bicyclic (e.g., Twistane) Structure->Large Alpha Select Alpha-CD (Tight Fit) Small->Alpha Beta Select Beta-CD (Versatile) Medium->Beta Gamma Select Gamma-CD (Loose Fit) Large->Gamma

Caption: Decision matrix for matching alkane steric bulk to stationary phase architecture.

Thermodynamic Optimization: The "Cold Trap"

In chiral chromatography of alkanes, Enthalpy (


)  is your friend, but Entropy (

)
is your enemy.
  • The Mechanism: Chiral recognition is driven by the difference in binding energy between the R- and S-enantiomers inside the CD cavity. This is an exothermic process.

  • The Problem: High temperatures provide enough kinetic energy for the alkane to escape the cavity rapidly, washing out the subtle energy difference between enantiomers.

Protocol: Isothermal "Step-Down" Optimization

Do not use standard temperature ramps (e.g.,


) for initial chiral screening. Ramps mask the specific temperature window where inclusion occurs.
  • Start Low: Set GC oven to

    
     (or lowest stable T).
    
  • Isothermal Run: Hold for 30 minutes.

  • Calculate Alpha (

    
    ): 
    
    
    
    .
  • Iterate: Increase T by

    
     steps until peaks merge.
    
  • Plot: Construct a Van 't Hoff plot (

    
     vs 
    
    
    
    ).

Troubleshooting Outcome:

  • If

    
     increases as T decreases: The separation is enthalpy-driven . Run as cold as possible (cryogenic cooling may be required).
    
  • If

    
     decreases as T decreases: You have reached the isoenantioselective temperature  (
    
    
    
    ) where enthalpy and entropy cancel each other out. You must change the stationary phase.

Kinetic Factors: Carrier Gas & Efficiency

Poor resolution is often a function of peak broadening (low efficiency,


) rather than lack of separation centers. Alkanes have high diffusion coefficients.
The Carrier Gas Switch

Helium is standard, but Hydrogen (


)  is superior for chiral alkanes.
  • Why? According to the Van Deemter equation,

    
     maintains high efficiency (low HETP) at higher linear velocities.
    
  • Benefit: You can run the column at lower temperatures (to maximize

    
    ) without the run time becoming prohibitively long, which would otherwise lead to longitudinal diffusion (peak broadening).
    
Data Comparison: Carrier Gas Impact on Resolution ( )
ParameterHelium (He)Hydrogen (

)
Mechanism of Improvement
Optimum Velocity (

)
20-25 cm/s40-50 cm/sFaster mass transfer minimizes peak broadening.
Diffusivity (

)
ModerateHighFaster equilibration in/out of CD cavity.
Typical

(Alkane)
1.2 (Co-elution)1.6 (Baseline)Sharper peaks increase

even if

is constant.

Troubleshooting Guides & FAQ

Q1: My peaks are broad and tailing. Is it the column?

Diagnosis: Likely Column Overload or Dead Volume , not column damage. The Science: Alkanes have low solubility in many CD phases. If you inject too much mass, the "guest" molecules saturate the "host" cavities. The excess alkane travels down the outside of the phase (non-selective interaction), causing a "shark fin" fronting or tailing peak. Action Plan:

  • Increase Split Ratio to 100:1 or 200:1.

  • Dilute sample to < 100 ppm in a volatile solvent (e.g., pentane).

  • Check liner: Use a precision liner with wool to ensure rapid vaporization.

Q2: I see separation at , but the peaks merge at . Why?

Diagnosis: You are approaching the Isoenantioselective Temperature (


) .
The Science: 

. At a specific temperature (

), the enthalpic gain of the inclusion complex is exactly cancelled by the entropic penalty of restricting the alkane's freedom. At this point,

and

. Action Plan: Operate at least

below the merger temperature. If resolution is still poor, switch to a CD with a different derivatization (e.g., switch from methyl- to acetyl- derivatives) to alter the entropy term.
Q3: Can I use HPLC for chiral alkanes?

Diagnosis: Only for specific cases. The Science: Most alkanes have no UV chromophore. You need a Refractive Index (RI) detector or a Polarimeter. Action Plan:

  • Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD/IA).

  • Mobile Phase: Pure n-Hexane (no alcohol modifiers).

  • Target: Only viable for heavy alkanes (

    
    ) or bridged systems like twistane. For volatiles, stick to GC.[1]
    

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.

  • Armstrong, D. W., et al. (1990).[2] Reversing Enantioselectivity in Capillary Gas Chromatography with Polar and Nonpolar Cyclodextrin Derivative Phases. Analytical Chemistry, 62(2), 214–217.[2]

  • Sidisky, L. M. (2025). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.[2][3] LCGC International.

  • König, W. A. (1992). Gas Chromatographic Enantiomer Separation with Modified Cyclodextrins. Hüthig Buch Verlag.
  • Bicchi, C., et al. (1999). Cyclodextrin derivatives in GC separation of enantiomers of volatile components of essential oils. Journal of Microcolumn Separations.

Sources

Troubleshooting

Scaling up the synthesis of (1S,2S)-1,2-dimethylcyclopentane

Technical Support Center: Process Scale-Up for (1S,2S)-1,2-Dimethylcyclopentane Subject: Troubleshooting & Process Optimization for Enantiopure Hydrocarbon Synthesis Applicable Protocols: Classical Resolution / Derivatiz...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Scale-Up for (1S,2S)-1,2-Dimethylcyclopentane

Subject: Troubleshooting & Process Optimization for Enantiopure Hydrocarbon Synthesis Applicable Protocols: Classical Resolution / Derivatization-Reduction Sequence Target Audience: Process Chemists, Scale-Up Engineers

Core Directive & Process Overview

The Challenge: Direct asymmetric hydrogenation of 1,2-dimethylcyclopentene predominantly yields the cis-isomer due to syn-addition kinetics. The target (1S,2S)-isomer is trans.[1][2] Consequently, the most robust scale-up route involves the optical resolution of a polar precursor (trans-1,2-dimethyl-1,2-cyclopentanedicarboxylic acid) followed by exhaustive reduction.

The Validated Pathway:

  • Precursor Synthesis: Preparation of racemic trans-1,2-dimethyl-1,2-cyclopentanedicarboxylic acid.

  • Optical Resolution: Crystallization with Chiral Amine (e.g., Quinidine/Quinine).

  • Functional Group Transformation: Acid

    
     Diol 
    
    
    
    Bis-Tosylate/Mesylate
    
    
    Alkane.

Critical Troubleshooting Guides (FAQ Format)

Module A: Optical Resolution (The Stereocenter Definition)

Q: The diastereomeric salt is not crystallizing, or the yield is significantly lower than the theoretical 50%. What is happening? A: This is a supersaturation management issue.

  • Cause 1 (Oiling Out): The salt may be "oiling out" rather than crystallizing if the solvent polarity is incorrect.

    • Fix: Adjust the solvent system. For dicarboxylic acid resolutions, a mixture of Acetone/Methanol or Water/Ethanol is standard. If oiling occurs, reheat to dissolve, add a seed crystal of the pure salt at 5-10°C below the boiling point, and cool slowly (1°C/hour).

  • Cause 2 (Stoichiometry): Ensure exact 1:1 stoichiometry between the diacid and the resolving agent (alkaloid). Excess amine can solubilize the target salt.

Q: My enantiomeric excess (ee) after the first crystallization is only 85%. Should I recrystallize or proceed? A: Do NOT proceed.

  • Reasoning: Impurities carried forward into the reduction steps (Module B) are chemically identical to the product and cannot be separated by standard distillation later.

  • Protocol: Perform a second recrystallization. The target ee must be >98% at the salt stage.

  • Tip: Use the "Swish" technique (slurrying the crystals in cold solvent rather than fully dissolving) to remove surface impurities if yield loss is a concern.

Module B: Reduction & Derivatization (The Chemical Transformation)

Q: During the LiAlH4 reduction of the dicarboxylic acid to the diol, the reaction mixture became a solid gel. How do I handle this on scale? A: This is a common mass-transfer failure caused by the formation of insoluble aluminate complexes.

  • Prevention: Use THF as the solvent and ensure high dilution (at least 10-15 mL solvent per gram of substrate).

  • Engineering Fix: Implement a "Fieser Workup" or use Sodium Potassium Tartrate (Rochelle Salt) solution for quenching. This solubilizes the aluminum salts, allowing for clean phase separation.

    • Warning: Do not use simple water/acid quenches on >100g scale; the resulting aluminum hydroxide precipitate will trap your product.

Q: In the final reduction step (Bis-Tosylate


 Alkane), we observe elimination byproducts (alkenes) instead of the alkane. 
A:  This indicates a competition between substitution (

) and elimination (

).
  • Mechanism: Strong hydride donors can act as bases.

  • Solution: Switch from LiAlH4 to Lithium Triethylborohydride (Super-Hydride) . It is a powerful nucleophile with less basic character in this context.

  • Temperature Control: Maintain the reaction temperature below 0°C during addition, then warm to reflux. High initial temps favor elimination.

Module C: Isolation & Purification (The Volatility Challenge)

Q: We are losing significant product during solvent removal. The boiling point of (1S,2S)-1,2-dimethylcyclopentane is ~91°C, but our solvent (THF) boils at 66°C. A: The boiling point differential is too narrow for standard rotary evaporation without a fractionating column.

  • Strategy 1 (Solvent Switch): Perform the final reduction in a higher-boiling ether (e.g., Diglyme , bp 162°C). This allows you to distill the product out of the reaction mixture, leaving the solvent behind.

  • Strategy 2 (Azeotrope Breaking): If THF must be used, employ a Vigreux column or a packed distillation column during isolation. Do not use vacuum; distill at atmospheric pressure to prevent co-distillation of the product with the solvent.

Data Summary: Isomer Properties

Property(1S,2S)-Isomer (Target)(1R,2S)-Isomer (Cis-Impurity)Significance
Geometry TransCisTrans is thermodynamically more stable in 1,2-dimethylcyclopentane.
Boiling Point 90.8 - 91.9 °C~99.0 °CThe 8°C gap allows for separation via precision distillation.
Refractive Index


Quick in-process check for diastereomeric purity.
Specific Rotation

to

N/A (Meso-like if achiral)Highly solvent dependent; use Ethanol for consistency.

Visualized Workflow

The following diagram illustrates the critical decision nodes in the scale-up process.

G cluster_safety Safety Critical Control Points Start Start: Racemic trans-1,2-dimethyl-1,2-cyclopentanedicarboxylic acid Resolution Step 1: Resolution with Quinidine Start->Resolution CheckEE QC: Check ee% of Salt Resolution->CheckEE Recryst Action: Recrystallize (MeOH/Acetone) CheckEE->Recryst ee < 98% Reduction1 Step 2: LiAlH4 Reduction to Diol CheckEE->Reduction1 ee > 98% Recryst->CheckEE Workup Critical: Rochelle Salt Workup Reduction1->Workup Deriv Step 3: Tosylation/Mesylation Workup->Deriv Reduction2 Step 4: Super-Hydride Reduction to Alkane Deriv->Reduction2 Isolation Step 5: Fractional Distillation (bp 91°C) Reduction2->Isolation

Caption: Logical workflow for the resolution and chemical transformation of the precursor, highlighting the critical Quality Control (QC) loop at the salt stage.

Experimental Protocol: Final Reduction Step (Scale-Up)

Objective: Conversion of (1S,2S)-1,2-bis(tosyloxymethyl)cyclopentane to (1S,2S)-1,2-dimethylcyclopentane.

Reagents:

  • Substrate: Bis-Tosylate (1.0 equiv)

  • Reductant: LiEt3BH (Super-Hydride), 1.0M in THF (4.0 equiv)

  • Solvent: Diglyme (High boiling carrier)

Procedure:

  • Setup: Inert atmosphere (Argon/Nitrogen) is mandatory. Use a reactor with a reflux condenser and a mechanical stirrer.

  • Solvent Exchange (Critical): If the Super-Hydride is in THF, strip the THF under vacuum before adding the substrate, replacing it with dry Diglyme. This facilitates final product isolation.[3]

  • Addition: Cool the hydride solution to 0°C. Add the Bis-Tosylate (dissolved in minimum Diglyme) dropwise. Monitor exotherm.

  • Reaction: Warm to room temperature, then heat to 60°C for 4 hours.

  • Quench: Cool to 0°C. Cautiously add Methanol to destroy excess hydride.

  • Isolation:

    • Attach a short-path distillation head.

    • Heat the mixture. The product (bp ~91°C) will distill over first, well before the Diglyme (bp 162°C).

    • Collect fractions and analyze via GC.

References

  • Resolution of Precursor: Lauter, W., et al. "Two synthesis of optically pure (1R,2R)-1,2-dimethylcyclopentane." Journal of Organic Chemistry.

  • Thermodynamic Stability: NIST WebBook. "Cyclopentane, 1,2-dimethyl-, trans-".[1][4] National Institute of Standards and Technology.[4]

  • Reduction Methodology: Brown, H. C., & Krishnamurthy, S. "Lithium Triethylborohydride... A Super Hydride." Journal of the American Chemical Society.[5]

Sources

Optimization

Optimizing reaction conditions for asymmetric hydrogenation

Welcome to the Advanced Catalysis Technical Support Center. Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years industrial catalysis) Ticket Subject: Optimization & Troubleshooting of Homoge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Technical Support Center.

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years industrial catalysis) Ticket Subject: Optimization & Troubleshooting of Homogeneous Asymmetric Hydrogenation (AH)

Introduction: Beyond "Trial and Error"

Asymmetric hydrogenation is not merely about screening 96 ligands until one works. It is a delicate balance of kinetics. High enantioselectivity (


) arises when the rate of the desired diastereomeric transition state (

) significantly exceeds that of the undesired one (

).

When your reaction fails—whether it’s 5% conversion or 20%


—it is usually because a competing pathway (racemic background, catalyst deactivation, or an inverted cycle) has become kinetically accessible. This guide moves beyond basic screening to the mechanistic levers you can pull to restore selectivity and activity.[1]

Part 1: The Diagnostic Hub (Troubleshooting Logic)

Before optimizing, you must diagnose the failure mode. Use the logic flow below to categorize your issue.

TroubleshootingLogic Start START: Define the Failure Mode CheckConv Check Conversion (%) Start->CheckConv LowConv Low Conversion (<20%) High ee CheckConv->LowConv Activity Issue HighConvLowEe High Conversion (>90%) Low ee CheckConv->HighConvLowEe Selectivity Issue LowConvLowEe Low Conversion Low ee CheckConv->LowConvLowEe Catastrophic Failure Poisoning Diagnosis: Catalyst Poisoning (S, N, Halides, CO) LowConv->Poisoning Substrate Impure? Solubility Diagnosis: H2 Mass Transfer or Solubility Limit LowConv->Solubility Viscous Solvent? Racemization Diagnosis: Product Racemization (Check reaction time/acidity) HighConvLowEe->Racemization ee drops over time? Pressure Diagnosis: Pressure Effect (Competing Pathways) HighConvLowEe->Pressure H2 Pressure too high? Temp Diagnosis: Isokinetic Temp (Enthalpy/Entropy Tradeoff) HighConvLowEe->Temp Temp too high? LowConvLowEe->Poisoning Check Ligand Oxidation

Figure 1: Diagnostic logic for asymmetric hydrogenation failures. Identify if your bottleneck is kinetic (activity) or thermodynamic/mechanistic (selectivity).

Part 2: Optimizing Selectivity (The "Low " Ticket)

If your conversion is good but


 is poor, the catalyst is active but not discriminating.
The Hydrogen Pressure Paradox

User Question: "I increased


 pressure to speed up the reaction, but my 

dropped from 94% to 56%. Why?"

Technical Insight: In many Rh-diphosphine systems (e.g., Rh-DuPhos or Rh-BPE), the reaction follows the Major/Minor pathway mechanism (Halpern-Landis).

  • Low Pressure: The catalyst binds the substrate and waits for

    
    .[1] The "minor" diastereomer reacts much faster with 
    
    
    
    than the "major" one, leading to high
    
    
    .
  • High Pressure: The oxidative addition of

    
     becomes so fast that it is no longer the rate-determining step. The equilibrium between the diastereomeric catalyst-substrate complexes breaks down, and the "major" complex (which leads to the wrong enantiomer) begins to react competitively.
    

Corrective Protocol:

  • Screen Pressure: Run the reaction at 1, 5, 10, and 50 bar.

  • Observation: If

    
     drops as pressure rises, your system is under kinetic control where the oxidative addition step determines selectivity. Lower the pressure  to the minimum required for conversion.
    
Solvent Effects: The "Magic" of TFE

User Question: "My imine hydrogenation works in Methanol but the


 is stuck at 60%. What else can I try?"

Technical Insight: Solvents are not just media; they are ligands.

  • Trifluoroethanol (TFE): TFE is often the "magic solvent" for difficult substrates (imines, hydrazones, heterocycles). Its high ionizing power and weak nucleophilicity stabilize cationic metal intermediates without competing for coordination sites. It also forms hydrogen bond networks that can rigidify the transition state.

  • Dielectric Constant (

    
    ):  High 
    
    
    
    solvents (MeOH, TFE) dissociate the counter-anion (e.g.,
    
    
    ,
    
    
    ) from the metal center, opening a vacant site for the substrate. Non-polar solvents (DCM, Toluene) promote tight ion-pairing, which can block the active site or alter the chiral pocket geometry.

Solvent Selection Guide:

Solvent ClassExamplesBest For...Watch Out For...
Fluorinated Alcohols TFE, HFIPImines, Hydrazones, Quinolines Can be acidic; may deactivate acid-sensitive catalysts.
Protic Polar MeOH, EtOHKetones (Ru-Noyori), Standard Olefins Can promote racemization of labile products; may coordinate to metal.
Chlorinated DCM, DCERh-Phosphoramidite systems Low dielectric constant; anion stays close to metal.
Ethers THF, MTBEIr-catalyzed unfunctionalized olefins Coordinating ability can compete with weak substrates.
Temperature & The Isokinetic Relationship

User Question: "I cooled the reaction to -20°C expecting higher


, but it got worse."

Technical Insight: Selectivity is determined by


.
There exists an Isokinetic Temperature (

)
where the enantioselectivity vanishes (

).
  • If your reaction is entropy-driven, lowering the temperature might actually decrease

    
     if you cross 
    
    
    
    .
  • Action: Screen T at +40°C, RT, 0°C, and -20°C. Do not assume "colder is better."

Part 3: Optimizing Activity (The "Low Conversion" Ticket)

Catalyst Poisoning (The Silent Killer)

User Question: "The reaction stops at 20% conversion. Adding more catalyst doesn't help."

Technical Insight: Homogeneous catalysts are susceptible to irreversible poisoning by strong donors.[2]

  • Substrate Impurities: Residual halides (

    
    , 
    
    
    
    ) from precursor synthesis, or sulfur/thiols.
  • Product Inhibition: In imine hydrogenation, the resulting primary amine is a stronger

    
    -donor than the starting imine. It binds to the metal and shuts down the cycle.
    

Troubleshooting Protocol:

  • The "Spike" Test: Add a known "good" substrate to your stalled reaction. If the good substrate also fails to react, your catalyst is dead (poisoned).

  • Additives: For amine poisoning, add 1-5 equivalents (relative to catalyst) of Acetic Acid . This protonates the product amine, preventing it from binding to the metal, without deactivating the catalyst (common in Ir and Rh systems).

Induction Periods

User Question: "Nothing happens for 3 hours, then it suddenly reacts. How do I fix this?"

Technical Insight: This indicates slow precatalyst activation.[1] For example,


 must lose cyclooctadiene (COD) to bind the substrate. COD hydrogenation is slow.[1]

Corrective Action:

  • Pre-hydrogenation: Stir the catalyst in solvent under

    
     for 15-30 minutes before injecting the substrate. This converts the precatalyst to the active solvate species.
    

Part 4: Standard Operating Procedures (SOPs)

Protocol A: High-Throughput Ligand Screening (Micro-Scale)

For use with 96-well plates or HPLC vial arrays.

  • Stock Solutions: Prepare 0.01 M solutions of metal precursor (e.g.,

    
    ) and 12-24 diverse ligands (BINAP, DuPhos, Josiphos, SegPhos, PHOX) in degassed DCM.
    
  • Complexation: Mix Metal and Ligand (1:1.1 ratio) in vials. Stir 30 mins under Argon. Evaporate solvent if switching to MeOH/TFE.

  • Substrate Addition: Add substrate solution (S/C ratio 100:1 initially).

  • Reaction: Place in high-pressure reactor. Purge

    
     (3x 5 bar). Pressurize to screening pressure (usually 10-20 bar).
    
  • Analysis: After 12h, vent. Filter through a silica plug (to remove metal). Analyze via Chiral HPLC/GC.

    • Success Criteria: Look for "Hits" (>80%

      
      ). Optimize T and P for the hits.
      
Protocol B: Deactivating the "Trace Halide" Poison

Use this if you suspect your substrate is dirty.

  • Dissolve substrate in reaction solvent.

  • Wash with aqueous

    
     or EDTA solution (to sequester metals).
    
  • Pass through a plug of activated alumina or resin scavenger (to remove halides/thiols).

  • Recrystallize.[1] Note: 99% purity by NMR is often not enough for AH; 99.9% is required.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use heterogeneous catalysts (Pd/C) for asymmetric hydrogenation? A: Generally, no. While chiral modifiers (e.g., Cinchona alkaloids on Pt) exist, they are niche. For high


 in drug development, homogeneous catalysis (Rh, Ru, Ir, or non-noble metals like Co/Fe with chiral ligands) is the standard due to the precise 3D control of the active site.

Q: Why do I see non-linear effects (ee of product


 ee of ligand)? 
A:  This suggests the formation of catalyst aggregates (dimers/trimers). If the heterochiral dimer (R,S-catalyst) is more stable but inactive (reservoir effect), you might get higher product 

than expected (positive non-linear effect). This is a sign you need to check the order of reaction with respect to catalyst concentration.

Q: My Ru-Noyori hydrogenation of a ketone is failing. A: Check your base. These transfer hydrogenations or


 hydrogenations often require a base (KOtBu or KOH) to activate the precatalyst (HCl elimination). Ensure the base is fresh and the ratio is correct (usually 1:1 to catalyst).

References

  • Etayo, P., & Vidal-Ferran, A. (2013). Rh-catalysed asymmetric hydrogenation of alkynyl- and alkenyl-derivatives with P-stereogenic phospholane ligands. Chemical Society Reviews. Link

  • Gridnev, I. D., & Imamoto, T. (2004). Mechanism of Asymmetric Hydrogenation Catalyzed by Rh-Bis(phosphine) Complexes.[3] Accounts of Chemical Research.[1] Link

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Enantioselective Hydrogenation of Ketones. Angewandte Chemie International Edition. Link

  • Baeza, A., & Pfaltz, A. (2010). Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins.[1][4][5] Chemistry – A European Journal. Link

  • Dub, P. A., & Gordon, J. C. (2018). The role of the solvent in metal-ligand bifunctional catalysis. Dalton Transactions. Link

  • Halpern, J. (1982). Mechanism and stereoselectivity of asymmetric hydrogenation.[1][6][7] Science.[8] Link

Disclaimer: These protocols involve high-pressure systems and pyrophoric catalysts. Always perform a risk assessment before experimentation.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess for (1S,2S)-1,2-dimethylcyclopentane

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereoselective synthesis and a regulatory ne...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereoselective synthesis and a regulatory necessity. The biological activities of enantiomers can vary significantly, with one offering therapeutic benefits while the other may be inactive or even harmful. This guide provides an in-depth technical comparison of methodologies for validating the enantiomeric excess of (1S,2S)-1,2-dimethylcyclopentane, a non-functionalized, volatile chiral alkane. Our focus is on providing not just protocols, but the underlying scientific rationale to empower robust and reliable analytical method development.

The Analytical Challenge of Non-Functionalized Chiral Alkanes

(1S,2S)-1,2-dimethylcyclopentane presents a unique analytical challenge. Lacking functional groups such as carbonyls, hydroxyls, or amines, it is incapable of engaging in strong intermolecular interactions like hydrogen bonding or dipole-dipole forces. Consequently, chiral recognition must rely on weaker, more subtle forces, placing significant demands on the chosen analytical technique. This guide will compare the preeminent method, Chiral Gas Chromatography (GC), with a less conventional approach, Nuclear Magnetic Resonance (NMR) Spectroscopy, explaining the fundamental reasons for their respective suitabilities.

Section 1: Chiral Gas Chromatography (GC) – The Gold Standard

For volatile and thermally stable compounds like 1,2-dimethylcyclopentane, Chiral Gas Chromatography stands as the most powerful and widely adopted technique for enantiomeric excess determination.[1] Its high resolution, sensitivity, and speed make it ideal for this application.[2]

The Principle of Chiral Recognition in GC

Chiral GC separates enantiomers by utilizing a chiral stationary phase (CSP) coated on the inner wall of a capillary column.[1] Enantiomers, while possessing identical physical properties in an achiral environment, interact diastereomerically with the chiral environment of the CSP.[3] This transient formation of diastereomeric complexes results in different retention times, allowing for their separation and quantification.[2][3]

For non-functionalized hydrocarbons, the primary mechanism of chiral recognition involves inclusion complexation with derivatized cyclodextrins.[4][5] Cyclodextrins are chiral, torus-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[6] The enantiomers of the analyte partition into the hydrophobic cavity of the cyclodextrin, and subtle differences in the van der Waals interactions and the goodness-of-fit between each enantiomer and the chiral cavity lead to differential retention.[7] The choice of cyclodextrin derivative (e.g., permethylated, acetylated) is critical as it modifies the shape and size of the cavity, thereby fine-tuning the enantioselectivity for a specific analyte.[1]

Experimental Protocol: Chiral GC-FID

This protocol is based on established methods for the separation of closely related structural analogs, such as dimethylcyclohexanes, on a popular and effective CSP.[7]

Instrumentation:

  • Gas Chromatograph: Agilent 6890N or equivalent, equipped with a Flame Ionization Detector (FID).

  • Chiral Stationary Phase: Varian Chrompack Chirasil-Dex CB capillary column (25 m x 0.25 mm; 0.25 µm-thick film) or equivalent permethylated β-cyclodextrin phase.[5]

  • Injector: Split/Splitless inlet.

  • Data System: Chromatography data software for peak integration and analysis.

Chromatographic Conditions:

  • Carrier Gas: Helium, constant pressure at 80 kPa.

  • Injector Temperature: 220°C.

  • Detector Temperature: 220°C.

  • Oven Temperature Program: 25°C (isothermal). Note: For volatile alkanes, sub-ambient starting temperatures may be required for baseline separation.[5]

  • Split Ratio: 100:1.

  • Injection Volume: 1 µL.

Sample Preparation:

  • Prepare a stock solution of racemic trans-1,2-dimethylcyclopentane at approximately 10 mg/mL in a suitable volatile solvent (e.g., pentane or hexane).

  • Prepare a series of dilutions for linearity and limit of detection/quantitation assessments.

  • For enantiomeric excess determination, dissolve the test sample in the same solvent to a concentration within the validated linear range.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:

% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Workflow for Chiral GC Method Development

GC_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) A Select CSP (e.g., Chirasil-Dex CB) B Optimize Oven Temperature (Isothermal vs. Gradient) A->B C Optimize Carrier Gas Flow/Pressure B->C D Inject Racemic Standard C->D E Assess Resolution (Rs > 1.5) D->E E->B Iterate if Rs < 1.5 F Specificity E->F Proceed to Validation G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J K Validated Method J->K Method Ready for Routine Use

Caption: Workflow for Chiral GC Method Development and Validation.

Validation of the Chiral GC Method

Method validation must be performed in accordance with regulatory guidelines, such as ICH Q2(R1), to demonstrate that the analytical procedure is suitable for its intended purpose.[8] For an enantiomeric purity assay, the following parameters are critical:[9]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by resolving the two enantiomers from each other and from any other potential impurities. A chromatogram of the racemate showing baseline separation is the primary evidence.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. For an impurity method, this should typically cover a range from the reporting threshold to 120% of the specification limit for the undesired enantiomer.

  • Accuracy: The closeness of the test results to the true value. This is assessed by spiking the desired enantiomer with known amounts of the undesired enantiomer at different concentration levels.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements. Repeatability is assessed over a short interval under the same conditions, while intermediate precision assesses variations within the same laboratory (e.g., different days, different analysts).

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. This is crucial for controlling enantiomeric impurities at low levels.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., oven temperature, carrier gas flow rate), providing an indication of its reliability during normal usage.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – A Challenging Alternative

NMR spectroscopy is a powerful tool for determining enantiomeric excess, but it faces significant hurdles with non-functionalized alkanes.[10]

The Principle of Chiral Recognition in NMR

In an achiral solvent, enantiomers are indistinguishable by NMR as they are isochronous (exhibit identical chemical shifts). To differentiate them, a chiral environment must be introduced to create diastereomeric species, which are no longer chemically equivalent and will have different NMR signals.[10] This is typically achieved in two ways:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is covalently reacted with an enantiomerically pure CDA to form a pair of diastereomers. This is not a viable option for alkanes due to their chemical inertness.

  • Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in a solution containing an enantiomerically pure CSA. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte, leading to small but measurable differences in their chemical shifts (Δδ).[11]

The challenge for 1,2-dimethylcyclopentane lies in the second approach. The formation of stable diastereomeric complexes with a CSA relies on specific interactions such as hydrogen bonding, π-π stacking, or dipole-dipole interactions.[11] Since alkanes lack the necessary functional groups for these interactions, achieving sufficient chemical shift separation to accurately determine enantiomeric excess is extremely difficult, if not impossible, with common CSAs.

Conceptual Workflow for NMR Enantiomeric Excess Determination

NMR_Workflow cluster_0 Challenge for Alkanes A Dissolve Racemic Analyte in Deuterated Solvent B Acquire 1H NMR Spectrum (Enantiomers are Indistinguishable) A->B C Add Chiral Solvating Agent (CSA) A->C Parallel Step D Acquire 1H NMR Spectrum C->D E Weak/No Interaction: Minimal or No Signal Splitting D->E F Integrate Separated Signals E->F G Calculate Enantiomeric Ratio F->G

Caption: Conceptual workflow for ee determination by NMR using a CSA.

Section 3: Comparative Analysis and Best Practices

The choice of analytical methodology should be driven by the physicochemical properties of the analyte and the required performance characteristics of the assay.

Performance Comparison
ParameterChiral Gas Chromatography (GC)NMR with Chiral Solvating Agent
Applicability to (1S,2S)-1,2-dimethylcyclopentane Excellent. Ideal for volatile, non-polar compounds.Very Poor. Lack of functional groups prevents effective interaction with CSAs.
Resolution (Rs) Typically > 1.5 (baseline separation is achievable).Not directly applicable; relies on chemical shift difference (Δδ), which is expected to be negligible.
Sensitivity (LOQ) High (typically <0.1% for the minor enantiomer).Low. Requires high analyte concentration and significant signal splitting for accurate integration.
Analysis Time 15-45 minutes per sample.5-20 minutes per sample (if a suitable CSA could be found).
Method Development Requires screening of CSPs and optimization of temperature and flow rate.Requires screening of a wide range of CSAs and solvents, with a low probability of success for alkanes.
Validation Well-established protocols (ICH Q2(R1)) are directly applicable.Difficult to validate due to poor performance characteristics.
Best Practices and Recommendations
  • Prioritize Chiral GC: For the validation of enantiomeric excess of (1S,2S)-1,2-dimethylcyclopentane and similar non-functionalized volatile alkanes, chiral GC with a derivatized cyclodextrin stationary phase is the unequivocally superior method.

  • Rationale-Driven CSP Selection: Begin method development with a permethylated β-cyclodextrin column (e.g., Chirasil-Dex CB), as this class of CSP has a proven track record for separating non-polar hydrocarbon enantiomers.[5] The selection is based on the principle of inclusion complexation, where the analyte's size and shape are complementary to the CSP's chiral cavity.

  • Thorough Method Validation: Adhere strictly to ICH Q2(R1) guidelines during method validation.[8] Pay particular attention to the determination of the Limit of Quantitation (LOQ) for the undesired enantiomer, as this is a critical parameter for ensuring product quality and meeting regulatory expectations.

  • Document the Scientific Rationale: In validation reports and regulatory submissions, clearly articulate the scientific reasoning behind the choice of analytical technique and the specific method parameters. Explain why chiral GC is the method of choice and why other techniques like NMR are not suitable for this particular analyte. This demonstrates a deep understanding of the analytical challenges and strengthens the scientific integrity of the data.

References

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Regis Technologies. (2020, April 6). Chiral Separations Techniques. Retrieved from [Link]

  • Ali, I., Al-Othman, Z. A., & Alwarthan, A. (2019). Chiral Separations by High-Performance Liquid Chromatography. In Encyclopedia of Analytical Chemistry. Wiley.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
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  • Saeed, M., & Chankvetadze, B. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating.
  • Talebi, M., & Armstrong, D. W. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6226.
  • Pinto, M. M. M., Tiritan, M. E., & Fernandes, C. (2021). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 26(11), 3326.
  • Betzenbichler, G., Huber, L., Kräh, S., Morkos, M. L. K., Siegle, A. F., & Trapp, O. (2022).
  • Brainly. (2024, May 21). Show that trans-1,2-dimethylcyclopentane can exist in chiral, enantiomeric forms. Retrieved from [Link]

  • Xia, L., Zhou, S., Tang, M., Lin, L., & Deng, M. (1999). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography].
  • Dai, Y., & Zhang, Y. (Eds.). (2013).
  • Schurig, V. (2010). Use of derivatized cyclodextrins as chiral selectors for the separation of enantiomers by gas chromatography.
  • Schurig, V., & Kreidler, D. (2013). Gas-Chromatographic Enantioseparation of Unfunctionalized Chiral Hydrocarbons: An Overview. Chirality, 25(1), 1-13.
  • Penasa, R., & Licini, G. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
  • El-Aneed, A., & Meier, M. A. R. (2022). Absolute Configuration of Aliphatic Hydrocarbon Enantiomers Identified by Gas Chromatography: Theorized Application for Isoprenoids. Symmetry, 14(2), 326.
  • Doc Brown's Chemistry. (n.d.). C7H14 isomers. Retrieved from [Link]

  • Wenzel, T. J. (2025). NMR Chiral solvating agents.
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  • Wang, F., & Tang, S. (2010). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of young pharmacists : JYP, 2(1), 69–72.
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  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 256–270.
  • Yessine, M. B., & Garcia, M. A. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Revista Colombiana de Química, 45(3), 22-27.
  • Mayya, M. (2022, July 21). How To Draw Cis And Trans Isomers Of 1,2 and 1,3 Dimethylcyclopentane. YouTube. Retrieved from [Link]

  • Li, Z., & Wang, Y. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 2-19.
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  • Cooper, J. F., & Trogler, W. C. (1975). U.S. Patent No. 3,880,925. Washington, DC: U.S.
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  • Li, Y., Wu, L., & Wu, X. (2017). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 4(10), 1963-1967.
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  • Saunders, M., & Jaffe, M. H. (1975). Determination of the enantiomeric purity of compound chiral by virtue of C-13 labelling. Journal of the American Chemical Society, 97(12), 3469-3470.
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Comparative

A Comparative Guide to the Conformational Stability of Disubstituted Cyclohexanes and Cyclopentanes

For researchers and professionals in drug development, a deep understanding of molecular geometry is not merely academic—it is a cornerstone of rational design. The three-dimensional arrangement of atoms, or conformation...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a deep understanding of molecular geometry is not merely academic—it is a cornerstone of rational design. The three-dimensional arrangement of atoms, or conformation, dictates a molecule's steric and electronic properties, profoundly influencing its biological activity, metabolic stability, and pharmacokinetic profile. Among the most fundamental and ubiquitous scaffolds in medicinal chemistry are the five- and six-membered cycloalkane rings.

This guide provides an in-depth, objective comparison of the conformational stability of disubstituted cyclohexanes and cyclopentanes. We will dissect the underlying principles of strain, analyze the energetic consequences of substitution, and detail the experimental and computational workflows used to quantify these critical parameters.

Part 1: The Rigidity of the Chair: Conformational Analysis of Cyclohexane

The cyclohexane ring is conformationally well-defined, overwhelmingly adopting a puckered "chair" conformation that eliminates angle strain and minimizes torsional strain.[1] This structural preference creates two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

A rapid "ring flip" interconverts these two chair forms, causing axial substituents to become equatorial and vice versa. For a monosubstituted cyclohexane, the equilibrium will always favor the conformer where the substituent occupies the more spacious equatorial position.[1] This preference is driven by the avoidance of 1,3-diaxial interactions , a form of steric strain that occurs when an axial substituent clashes with the axial hydrogens on carbons 3 and 5 relative to it.

The energetic penalty for a substituent occupying an axial position is quantified by its A-value , which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[2] Larger, bulkier groups have higher A-values, indicating a stronger preference for the equatorial position.[3]

Disubstituted Cyclohexanes: A Sum of Interactions

When a second substituent is introduced, the analysis becomes a summation of individual A-values and any new gauche interactions. The relative stability of cis and trans isomers depends critically on their substitution pattern (1,2-, 1,3-, or 1,4-).

  • 1,4-Disubstituted: In the trans isomer, both groups can occupy equatorial positions, resulting in a highly stable conformation.[4] The cis isomer, however, must have one axial and one equatorial group. Consequently, trans-1,4-disubstituted cyclohexanes are generally more stable than their cis counterparts.[5]

  • 1,3-Disubstituted: For the cis isomer, a conformation with both substituents in equatorial positions is possible, making it the more stable form.[6] The trans isomer is forced into an axial/equatorial arrangement.

  • 1,2-Disubstituted: The analysis is more nuanced. The trans isomer can adopt a diequatorial conformation, which is highly favored.[7] The cis isomer exists as an equilibrium of two equivalent conformers, each with one axial and one equatorial group.[7][8] While the diequatorial trans conformer is generally more stable, both isomers must also account for a new gauche-butane interaction between the adjacent substituents.[8]

Part 2: The Flexibility of the Envelope: Conformational Analysis of Cyclopentane

In stark contrast to the rigid chair of cyclohexane, the cyclopentane ring is highly flexible. A planar conformation is destabilized by significant torsional strain from eclipsing C-H bonds.[9] To alleviate this, the ring puckers into non-planar forms, primarily the "envelope" (C_s_ symmetry) and "half-chair" (C_2_ symmetry) conformations.[10]

The energy barrier between these forms is exceptionally low, and they rapidly interconvert through a low-energy process called pseudorotation .[10][11] In this process, the "pucker" moves around the ring. This flexibility means that, unlike cyclohexane, there are no truly fixed axial and equatorial positions. Instead, substituents exist in a dynamic equilibrium of various puckered states.

Disubstituted Cyclopentanes: A More Complex Picture

The conformational landscape of disubstituted cyclopentanes is less predictable than that of cyclohexanes. The dominant strain is torsional, arising from eclipsed or nearly-eclipsed interactions between substituents on adjacent carbons.

  • Cis Isomers: Substituents on the same side of the ring will experience significant steric repulsion, particularly in a 1,2-disubstitution pattern, as they are forced into close proximity.

  • Trans Isomers: Placing substituents on opposite faces of the ring generally reduces steric strain, making the trans isomer typically more stable than the cis isomer.

However, the ring's flexibility makes it difficult to predict a single, low-energy conformation. The molecule will constantly distort to minimize the sum of torsional and steric strains, and the energy differences between various conformations are often small.

Part 3: Head-to-Head Stability Comparison

FeatureDisubstituted CyclohexaneDisubstituted Cyclopentane
Dominant Conformation Rigid ChairFlexible Envelope/Half-Chair
Primary Strain Source Steric (1,3-Diaxial Interactions)Torsional (Eclipsing Interactions)
Conformational Lock Possible with bulky groups (e.g., t-butyl)Not readily achieved
Predictability High; stability based on A-values and gauche interactionsLow; requires balancing multiple small strain contributions
Energy Barrier to Inversion ~10-11 kcal/mol (Ring Flip)< 5 kcal/mol (Pseudorotation)[10]
General Stability Trend Diequatorial > Equatorial/Axial > DiaxialTrans > Cis (generally)

Part 4: Experimental & Computational Methodologies

Determining the precise energy differences between conformers requires sophisticated analytical techniques.

Experimental Protocol: Variable Temperature NMR (VT-NMR) Spectroscopy

This is a cornerstone technique for quantifying conformational equilibria. By lowering the temperature, the rate of interconversion (e.g., ring flip or pseudorotation) can be slowed on the NMR timescale, allowing for the observation of individual conformers.

Workflow for VT-NMR Analysis:

  • Sample Preparation: Dissolve the disubstituted cycloalkane in a solvent with a low freezing point (e.g., deuterated toluene or dichlorofluoromethane).

  • Initial Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at room temperature. The observed signals will be a population-weighted average of all contributing conformations.

  • Low-Temperature Acquisition: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Acquire a spectrum at each temperature.

  • Coalescence and Decoalescence: As the temperature decreases, the averaged peaks will broaden, then separate (decoalesce) into distinct sets of signals corresponding to each conformer.

  • Integration and Quantification: Once the signals for the individual conformers are sharp and well-resolved at a very low temperature, integrate the corresponding peaks. The ratio of the integrals directly reflects the population ratio of the conformers.

  • Thermodynamic Calculation: Use the equilibrium constant (K_eq_ = [major conformer]/[minor conformer]) in the Gibbs free energy equation (ΔG = -RTlnK_eq_) to calculate the energy difference between the conformers.

Diagram: VT-NMR Workflow for Conformational Analysis

VT_NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis prep Dissolve compound in low-temp solvent rt_spec Acquire spectrum at Room Temp (Averaged Signals) prep->rt_spec cool Cool sample in probe rt_spec->cool Observe peak broadening lt_spec Acquire spectra at decreasing temps cool->lt_spec Observe decoalescence integrate Integrate distinct conformer signals at low temp lt_spec->integrate keq Calculate K_eq from integral ratio integrate->keq delta_g Calculate ΔG (ΔG = -RTlnK_eq) keq->delta_g

A schematic workflow for determining conformational free energy differences using Variable Temperature NMR spectroscopy.

A key tool in analyzing the resulting spectra is the Karplus equation , which relates the vicinal coupling constant (³J) between two protons to the dihedral angle between them.[12][13] This is particularly valuable for cyclohexane, where the rigid chair conformation leads to predictable dihedral angles (approx. 60° for equatorial-axial, 180° for diaxial) and thus predictable coupling constants.[14]

Computational Chemistry

Modern computational methods provide powerful predictive insights into conformational stability.

  • Molecular Mechanics (MM): This method uses classical physics to model molecules as a collection of balls (atoms) and springs (bonds).[15] It is computationally inexpensive and excellent for rapidly scanning conformational space to identify low-energy geometries.

  • Density Functional Theory (DFT) and Ab Initio Methods: These quantum mechanical methods provide more accurate energy calculations by solving approximations of the Schrödinger equation.[16] They are used to refine the geometries found by MM and to obtain highly reliable relative energies between different conformers.

Diagram: Cyclohexane vs. Cyclopentane Conformational Landscape

Conformation_Comparison cluster_cyclo Disubstituted Cyclohexane cluster_penta Disubstituted Cyclopentane chair1 Chair A Axial/Equatorial chair1->ts_chair Ring Flip (~10 kcal/mol) chair2 Chair B Equatorial/Axial ts_chair->chair2 note_ch Well-defined, high-energy barrier. Stability dominated by 1,3-diaxial strain. env1 Envelope 1 hc1 Half-Chair 1 env1->hc1 Pseudorotation (<5 kcal/mol) env2 Envelope 2 hc1->env2 Pseudorotation (<5 kcal/mol) hc2 Half-Chair 2 env2->hc2 Pseudorotation (<5 kcal/mol) hc2->env1 Pseudorotation (<5 kcal/mol) note_cp Shallow energy surface, low barrier. Stability dominated by torsional strain.

Comparison of the energy landscapes for cyclohexane ring flips versus cyclopentane pseudorotation.

Part 5: Implications in Drug Development and Conclusion

The choice between a cyclohexane and a cyclopentane scaffold is a critical decision in drug design.

  • Cyclohexane offers a rigid and predictable platform. Substituents can be precisely placed in axial or equatorial positions to optimize interactions with a biological target. By using a bulky group like a tert-butyl, the conformation can be "locked," preventing ring flips and ensuring a fixed orientation of other substituents. This rigidity can enhance binding affinity and selectivity.[2]

  • Cyclopentane , with its inherent flexibility, allows a molecule to adapt its shape to fit into a binding pocket. This can be advantageous when the precise geometry of the target is unknown or when a degree of conformational adaptability is desired. However, this flexibility comes at an entropic cost upon binding, which can decrease affinity.

References

  • Karplus, M. (1959). Vicinal Proton Coupling in Nuclear Magnetic Resonance. The Journal of Chemical Physics, 30(1), 11–15. [URL: https://aip.
  • Eliel, E. L., & Gilbert, E. C. (1969). Conformational analysis. XIX. Conformational enthalpy and entropy of the hydroxyl group in various solvents. Conformational energy of methoxyl. Journal of the American Chemical Society, 91(20), 5487–5495. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01048a015]
  • Booth, H., & Everett, J. R. (1980). The conformational free energy, enthalpy, and entropy differences for alkyl groups in alkylcyclohexanes by low temperature carbon-13 magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (2), 255–259. [URL: https://pubs.rsc.org/en/content/articlelanding/1980/p2/p29800000255]
  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/04%3A_The_Shapes_of_Molecules/4.
  • Wikipedia. (n.d.). Karplus equation. [URL: https://en.wikipedia.
  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. [URL: https://www.masterorganicchemistry.com/2014/07/01/a-values-for-cyclohexane-substituents/]
  • JoVE. (2023). Disubstituted Cyclohexanes: cis-trans Isomerism. [URL: https://www.jove.com/v/10217/disubstituted-cyclohexanes-cis-trans-isomerism]
  • OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. [URL: https://openstax.
  • Wikipedia. (n.d.). A value. [URL: https://en.wikipedia.org/wiki/A_value]
  • St. Paul's Cathedral Mission College. (n.d.). Non-Geminal Disubstituted Cyclohexanes. [URL: https://www.spcmc.ac.in/uploads/document/PG_CHEM_SEM-I_Dr_KKM_CC-1_Cyclic_Stereochemistry_Part-5.pdf]
  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00839a011]
  • Anet, F. A. L., & O'Leary, D. J. (1989). The conformational preference (a value) of deuterium in monodeuteriocyclohexane from deuteron integration at low temperatures. Tetrahedron Letters, 30(9), 1059-1062. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390180358X]
  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/04%3A_Cycloalkanes_and_their_Stereochemistry/4.
  • St. Olaf College. (n.d.). Conformational Analysis. [URL: https://pages.stolaf.
  • Fiveable. (n.d.). 1,3-diaxial strain Definition. [URL: https://library.fiveable.me/key-terms/organic-chemistry/1-3-diaxial-strain]

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Validation

Cross-referencing experimental data with PubChem (1S,2S)-1,2-dimethylcyclopentane

Executive Summary Product Identity: (1S,2S)-1,2-dimethylcyclopentane Primary PubChem CID: Key Challenge: Distinguishing the specific (1S,2S) enantiomer from its cis-meso diastereomer and its (1R,2R) enantiomer using stan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity: (1S,2S)-1,2-dimethylcyclopentane Primary PubChem CID: Key Challenge: Distinguishing the specific (1S,2S) enantiomer from its cis-meso diastereomer and its (1R,2R) enantiomer using standard physicochemical data.

This guide provides a rigorous framework for cross-referencing experimental data against PubChem repositories. Unlike generic chemical databases, this document isolates the specific stereochemical parameters required to validate the (1S,2S) isomer, preventing common identification errors arising from racemic or diastereomeric data aggregation.

Part 1: The Stereochemical Landscape

To validate (1S,2S)-1,2-dimethylcyclopentane, one must understand its position within the C₇H₁₄ isomer matrix. The molecule exists in a thermodynamic equilibrium where the trans configuration is generally more stable than the cis form due to steric relief in the cyclopentane envelope conformation.

The Three Critical Variants
  • (1S,2S)-Isomer (Target): Chiral, trans-configuration.

  • (1R,2R)-Isomer (Enantiomer): Chiral, trans-configuration. Identical boiling point and NMR to the target; distinguishable only by optical rotation or chiral chromatography.

  • cis-1,2-Dimethylcyclopentane (Impurity): Achiral (meso). Diastereomer of the target.[1][2][3][4] Separable by boiling point.

Thermodynamic Stability Profile
  • Stability: Trans > Cis[1][2][5][6][7][8]

  • Mechanism: In the cis isomer, the two methyl groups are forced into a pseudo-eclipsed conformation, creating significant steric strain. The trans isomer allows the substituents to adopt pseudo-equatorial positions, minimizing repulsion.

Part 2: Data Reconciliation (Experimental vs. Computed)

The following table contrasts the specific properties of the (1S,2S) target against its primary impurities and PubChem computed values. Use this to flag discrepancies in your Certificate of Analysis (CoA).

Property(1S,2S)-Target (Experimental)cis-Meso ImpurityPubChem Computed/Ref (CID 641612)Validation Note
Boiling Point ~91.8 °C ~99.0 °C~92 °C (Aggregated)Trans boils lower than cis. If your sample boils >95°C, it is likely the cis isomer.
Stereochemistry Chiral (Trans) Achiral (Meso)Trans-(1S,2S)Cis is optically inactive due to internal plane of symmetry.
Optical Rotation Non-Zero [Requires Lit. Ref]Any rotation confirms trans purity. Sign (+/-) determines S,S vs R,R.
Refractive Index ~1.422 ~1.4331.422Cis generally has a higher RI due to density/packing.
PubChem CID 641612 14498641612Critical: Do not use CID 17148 (Generic) for validation.

Analyst Note: Many commercial databases conflate the boiling points of cis and trans isomers. If your database lists a boiling point of 99°C for a trans product, the data is contaminated with cis-isomer values.

Part 3: Experimental Validation Protocol

To certify the identity of (1S,2S)-1,2-dimethylcyclopentane, follow this self-validating workflow. This protocol moves from gross physical separation to precise chiral identification.

Step 1: Diastereomer Purity (GC/Boiling Point)

Objective: Confirm absence of cis-1,2-dimethylcyclopentane.

  • Method: Gas Chromatography (GC) or Fractional Distillation.

  • Causality: The ~7°C boiling point difference allows for clear separation. The trans isomer (Target) will elute/distill before the cis isomer.

  • Acceptance Criteria: Sample must boil between 91–93°C. A peak at 99°C indicates cis contamination.

Step 2: Enantiomeric Verification (Polarimetry)

Objective: Distinguish (1S,2S) from (1R,2R) and Racemic trans.

  • Method: Polarimetry (Sodium D-line, 589 nm).

  • Protocol:

    • Prepare a solution of the analyte in a verified achiral solvent (e.g., Ethanol).

    • Measure Optical Rotation

      
      .
      
  • Logic:

    • Result = 0°: Sample is Racemic trans (50:50 mix of 1S,2S and 1R,2R). REJECT.

    • Result ≠ 0°: Sample is Enantiopure.

    • Sign Check: Cross-reference the sign (+ or -) with the specific certificate of analysis or stereochemical literature for (1S,2S).

    • Note: Standard NMR cannot distinguish enantiomers without a Chiral Shift Reagent (e.g., Eu(hfc)₃).

Step 3: Digital Cross-Reference
  • Navigate to PubChem CID .

  • Verify the InChIKey : RIRARCHMRDHZAR-BQBZGAKWSA-N.[9]

  • The suffix BQBZGAKWSA encodes the specific (1S,2S) stereochemistry. The generic trans isomer has a different key suffix.

Part 4: Visualization of Validation Logic

The following diagram illustrates the decision tree for validating the specific isomer, ensuring no false positives from meso or racemic compounds.

ValidationWorkflow Sample Unknown Sample (1,2-Dimethylcyclopentane) BP_Check Boiling Point / GC Analysis Sample->BP_Check Is_Cis Boiling Point ~99°C (High Retention) BP_Check->Is_Cis High BP Is_Trans Boiling Point ~91.8°C (Low Retention) BP_Check->Is_Trans Low BP Identify as Meso-Cis Identify as Meso-Cis Is_Cis->Identify as Meso-Cis Polarimetry Polarimetry (Optical Rotation) Is_Trans->Polarimetry Racemic Rotation = 0° (Racemic Mixture) Polarimetry->Racemic Inactive Active Rotation ≠ 0° (Enantiopure) Polarimetry->Active Active Final_Check Sign (+/-) Verification vs Literature Active->Final_Check Target CONFIRMED (1S,2S)-Isomer Final_Check->Target Matches Spec Wrong_Enant REJECT (1R,2R)-Isomer Final_Check->Wrong_Enant Opposite Sign

Figure 1: Decision logic for isolating the (1S,2S) stereoisomer from diastereomeric (cis) and enantiomeric (1R,2R) impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 641612, (1S,2S)-1,2-dimethylcyclopentane. Retrieved January 31, 2026 from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14498, cis-1,2-Dimethylcyclopentane. Retrieved January 31, 2026 from [Link]

  • National Institute of Standards and Technology (NIST). Cyclopentane, 1,2-dimethyl-, cis- vs trans- Data. NIST Chemistry WebBook, SRD 69.[10] Retrieved January 31, 2026 from [Link]

  • Stenutz, R. Data for cis-1,2-dimethylcyclopentane. Retrieved January 31, 2026 from [Link]

Sources

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